PKM2 activator 3
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2N2O3S/c16-10-6-9(2-3-11(10)17)20-24(22,23)14-5-8-1-4-15(21)19-13(8)7-12(14)18/h2-3,5-7,20H,1,4H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIHQHQPGAWJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of PKM2 Activator 3
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the core mechanism of action of Pyruvate Kinase M2 (PKM2) Activator 3, a potent allosteric activator. It delves into the molecular interactions, kinetic effects, and downstream cellular consequences of PKM2 activation, with a comparative context to other well-characterized activators like TEPP-46.
Introduction to PKM2 and its Role in Disease
Pyruvate kinase (PK) is a crucial enzyme that catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, coupled with the production of ATP.[1] In mammals, four isoforms of pyruvate kinase exist: PKL, PKR, PKM1, and PKM2.[1] While PKM1 is typically found in differentiated tissues with high energy demands, PKM2 is predominantly expressed in proliferating cells, including cancer cells and activated immune cells.[2][3]
A key feature of PKM2 is its ability to switch between a highly active tetrameric state and a less active dimeric state.[1] In cancer cells, the dimeric form of PKM2 is prevalent, which slows down the glycolytic flux. This metabolic shift allows for the accumulation of glycolytic intermediates that are then shunted into anabolic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation. The low activity of PKM2 in tumors, therefore, supports biosynthesis and tumor growth.
Small molecule activators of PKM2 aim to counteract this metabolic reprogramming by stabilizing the active tetrameric form of the enzyme. This forces cancer cells into a metabolic state that is less favorable for biosynthesis, thereby inhibiting their growth.
Mechanism of Action of PKM2 Activator 3 and Other Activators
PKM2 activators, including this compound and the well-studied compound TEPP-46, function as allosteric modulators. They do not bind to the active site but rather to a specific pocket at the subunit interface of the PKM2 protein. This binding event induces a conformational change that promotes and stabilizes the formation of the catalytically active tetramer.
The activation mechanism can be summarized in the following key points:
-
Allosteric Binding: Activators bind to a pocket at the dimer-dimer interface of the PKM2 homotetramer. This site is distinct from the binding site of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).
-
Tetramer Stabilization: The binding of the activator locks the enzyme in its tetrameric conformation, significantly increasing its enzymatic activity. This is in contrast to the dynamic equilibrium between the dimeric and tetrameric states that is characteristic of PKM2 in cancer cells.
-
Resistance to Inhibitory Signals: A crucial aspect of this mechanism is that activator-bound tetrameric PKM2 is resistant to inhibition by phosphotyrosine-containing proteins. In the context of cancer, growth factor signaling can lead to the phosphorylation of tyrosine residues on various proteins, which then bind to PKM2 and promote its inactive dimeric state. By stabilizing the tetramer, the activators override this inhibitory signal.
-
Nuclear Translocation Blockade: PKM2 has non-metabolic functions and can translocate to the nucleus to act as a protein kinase and transcriptional co-activator, contributing to tumorigenesis. Allosteric activators like TEPP-46 have been shown to block the nuclear translocation of PKM2, thereby inhibiting these pro-tumorigenic functions.
The following diagram illustrates the mechanism of PKM2 activation by small molecules.
Caption: Mechanism of PKM2 activation by small molecule activators.
Quantitative Data on PKM2 Activators
The potency and properties of PKM2 activators are determined through various biochemical and cell-based assays. The following table summarizes key quantitative data for this compound and the related compound TEPP-46.
| Compound | Parameter | Value | Species | Assay Conditions | Reference |
| This compound | AC50 | 90 nM | - | Enzyme activation assay | |
| Caco-2 Permeability | Good | - | - | ||
| Efflux Ratio | 0.84 | - | - | ||
| Microsomal Stability (t1/2) | 277.2 min | Human | Liver microsomes | ||
| Microsomal Stability (t1/2) | 117.5 min | Mouse | Liver microsomes | ||
| TEPP-46 | EC50 | 92 nM | - | Allosteric activation of PKM2 |
AC50: The concentration of an agonist that gives 50% of the maximal response. EC50: The concentration of a drug that gives a half-maximal response.
Downstream Effects and Signaling Pathways
The activation of PKM2 by small molecules leads to a significant shift in cellular metabolism and signaling. By promoting the high-activity tetrameric state, these activators increase the rate of glycolysis, leading to:
-
Increased Pyruvate and Lactate Production: The enhanced conversion of PEP to pyruvate fuels the TCA cycle in the presence of oxygen or is converted to lactate under anaerobic conditions.
-
Decreased Anabolic Precursors: The accelerated glycolytic flux reduces the availability of upstream glycolytic intermediates that are siphoned off for anabolic processes. This starves cancer cells of the building blocks needed for proliferation.
-
Suppression of Tumor Growth: By reverting the metabolic phenotype of cancer cells to a state less conducive to biosynthesis, PKM2 activators have been shown to inhibit the growth of xenograft tumors.
-
Modulation of Immune Cell Function: PKM2 is also expressed in activated T cells. TEPP-46 has been shown to reduce the activation, proliferation, and cytokine production of T helper 17 (Th17) and Th1 cells, suggesting a role for PKM2 activators in autoimmune diseases.
The following diagram illustrates the downstream signaling and metabolic consequences of PKM2 activation.
Caption: Downstream effects of PKM2 activation.
Key Experimental Protocols
The characterization of PKM2 activators involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
5.1. Pyruvate Kinase Activity Assay
-
Principle: The activity of pyruvate kinase is measured by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically and is proportional to the PK activity.
-
Protocol:
-
Recombinant PKM2 is incubated with varying concentrations of the activator compound (e.g., this compound or TEPP-46) in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2).
-
The reaction is initiated by the addition of substrates: phosphoenolpyruvate (PEP) and ADP.
-
The reaction mixture also contains lactate dehydrogenase (LDH) and NADH.
-
The change in absorbance at 340 nm is measured over time using a plate reader or spectrophotometer.
-
The rate of NADH oxidation is calculated from the linear portion of the absorbance curve.
-
The AC50 value is determined by plotting the enzyme activity against the logarithm of the activator concentration and fitting the data to a dose-response curve.
-
5.2. Sucrose Gradient Ultracentrifugation for Tetramerization Analysis
-
Principle: This technique separates macromolecules based on their size and shape as they move through a density gradient under centrifugal force. Tetrameric PKM2 will sediment further down the gradient compared to the dimeric or monomeric forms.
-
Protocol:
-
Purified recombinant PKM2 is incubated with or without the activator compound (e.g., TEPP-46) and/or FBP.
-
The protein samples are layered on top of a linear sucrose gradient (e.g., 5-20%) prepared in a suitable buffer.
-
The gradients are subjected to ultracentrifugation for a specified time and speed (e.g., 16 hours at 40,000 rpm).
-
After centrifugation, fractions are carefully collected from the top to the bottom of the tube.
-
The amount of PKM2 in each fraction is analyzed by SDS-PAGE followed by Coomassie blue staining or Western blotting.
-
The relative distribution of PKM2 across the fractions indicates the proportion of monomers, dimers, and tetramers.
-
The following diagram outlines the workflow for the sucrose gradient ultracentrifugation experiment.
Caption: Experimental workflow for sucrose gradient ultracentrifugation.
Conclusion
This compound and related compounds represent a promising therapeutic strategy for diseases characterized by metabolic reprogramming, such as cancer and certain autoimmune disorders. Their mechanism of action is centered on the allosteric stabilization of the active tetrameric form of PKM2, which reverses the metabolic phenotype of proliferating cells and renders them susceptible to growth inhibition. The ability of these activators to overcome inhibitory signaling pathways further enhances their therapeutic potential. A thorough understanding of their mechanism, supported by robust experimental characterization, is essential for the continued development of this class of drugs.
References
- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 2. biochem.life.tsinghua.edu.cn [biochem.life.tsinghua.edu.cn]
- 3. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PKM2 Activator 3: Structure, Synthesis, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a potent and selective pyruvate kinase M2 (PKM2) activator, commonly referred to as PKM2 activator 3. This document details its chemical structure, a putative synthesis protocol based on related compounds, and explores the key signaling pathways it modulates. Experimental workflows for assessing its activity are also provided, offering a valuable resource for researchers in cancer metabolism and drug discovery.
Chemical Structure and Properties
This compound, also identified as compound 66 in seminal literature, is a small molecule belonging to the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide class.[1][2] Its chemical identity is confirmed by the following identifiers:
| Identifier | Value |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide |
| CAS Number | 1346113-84-5 |
| SMILES | FC1=C(Cl)C=C(NS(=O)(C(C=C2CC3)=C(F)C=C2NC3=O)=O)C=C1 |
Synthesis of this compound
Experimental Protocol: A Putative Synthesis
Step 1: Synthesis of 3-chloro-4-fluorophenyl urea
A solution of 3-chloro-4-fluoroaniline (0.1 mol) in a mixture of glacial acetic acid (20 ml) and water (100 ml) is prepared. To this, a solution of sodium cyanate (0.1 mol) in hot water (80 ml) is added with continuous stirring. The reaction mixture is allowed to stand for 30 minutes and is then cooled in an ice bath. The resulting solid precipitate is collected by filtration, dried, and can be further purified by recrystallization from boiling water.
Step 2: Synthesis of 3-chloro-4-fluorophenyl semicarbazide
A mixture of 3-chloro-4-fluorophenyl urea (0.05 mol) and hydrazine hydrate (0.05 mol) in ethanol is refluxed for 48 hours with stirring. After cooling, the solid product is collected by filtration, dried, and may be recrystallized from a chloroform-methanol solvent system.
Step 3: General Procedure for N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones
To a solution of 3-chloro-4-fluorophenyl semicarbazide (0.005 mol) in a mixture of 1 ml concentrated HCl and 25 ml water, a solution of sodium acetate (0.005 mol in 2 ml water) is added. Ethanol (approximately 25 ml) is added to clarify the solution. This mixture is then added to an equimolar quantity of the appropriate aldehyde or ketone. The reaction is stirred, and the resulting semicarbazone product is collected.[3]
Step 4: Cyclization and Sulfonylation to form the Tetrahydroquinoline Core
Further steps would involve the construction of the 2-methyl-4-oxo-1,2,3,4-tetrahydroquinoline ring system and subsequent sulfonylation at the 6-position, followed by coupling with the appropriate aniline derivative. These steps would likely involve standard organic synthesis techniques such as cyclization reactions and sulfonamide bond formation.
Mechanism of Action and Signaling Pathways
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate. The M2 isoform (PKM2) is predominantly expressed in cancer cells and exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric/monomeric state. The less active form allows for the accumulation of glycolytic intermediates, which are then shunted into anabolic pathways to support cell proliferation.
PKM2 activators, including this compound, function by stabilizing the active tetrameric conformation of the enzyme.[4] This shifts the metabolic balance away from anabolism and towards catabolism, promoting the completion of glycolysis.
Caption: Signaling pathway of PKM2 activation.
The activation of PKM2 by small molecules like this compound can have several downstream effects on cellular signaling:
-
Reversal of the Warburg Effect: By promoting the conversion of PEP to pyruvate, the flux through glycolysis is increased, leading to enhanced ATP production and a potential decrease in lactate production.
-
Inhibition of Anabolic Pathways: The increased consumption of glycolytic intermediates for energy production reduces their availability for biosynthetic pathways, such as the synthesis of serine.[5]
-
Modulation of HIF-1α Signaling: The metabolic shift induced by PKM2 activation can indirectly affect the stability and activity of the hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of tumor metabolism and angiogenesis.
Experimental Workflow for Assessing PKM2 Activator Activity
To evaluate the efficacy of a potential PKM2 activator, a series of in vitro and cell-based assays can be employed.
In Vitro Enzyme Activity Assay
This assay directly measures the ability of a compound to activate recombinant PKM2.
Caption: Workflow for in vitro PKM2 activity assay.
Protocol:
-
A reaction mixture is prepared containing recombinant PKM2 enzyme, its substrates phosphoenolpyruvate (PEP) and adenosine diphosphate (ADP), lactate dehydrogenase (LDH), and NADH in a suitable buffer.
-
The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
-
The reaction is initiated and incubated at 37°C.
-
The activity of PKM2 is determined by measuring the rate of NADH oxidation to NAD+, which is coupled to the conversion of pyruvate to lactate by LDH. This is monitored by the decrease in absorbance at 340 nm over time.
-
The concentration of the compound that produces 50% of the maximal activation (AC50) is calculated.
Cellular Assay for PKM2 Activation
This assay assesses the effect of the activator on PKM2 activity within a cellular context.
Protocol:
-
Cancer cells known to express PKM2 (e.g., A549 lung cancer cells) are cultured under standard conditions.
-
Cells are treated with varying concentrations of the PKM2 activator for a specified period.
-
Cells are lysed, and the protein concentration of the lysate is determined.
-
The pyruvate kinase activity in the cell lysate is measured using the same coupled enzyme assay described for the in vitro protocol.
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An increase in pyruvate kinase activity in treated cells compared to untreated controls indicates cellular target engagement and activation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds.
| Compound | Target | AC50 (nM) | Cell-based AC50 (nM) |
| This compound | PKM2 | 90 | 45 (A549 cells) |
| TEPP-46 | PKM2 | 92 | - |
| DASA-58 | PKM2 | - | - |
Data compiled from publicly available sources. "-" indicates data not available.
This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers dedicated to advancing cancer therapeutics through the modulation of tumor metabolism. Further investigation into the precise synthesis and in vivo efficacy of this and related compounds is warranted to fully realize their therapeutic potential.
References
An In-depth Technical Guide to the Binding Site of PKM2 Activator 3 on Pyruvate Kinase M2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate kinase M2 (PKM2) is a pivotal enzyme in cancer metabolism, representing a key therapeutic target. Its activity is allosterically regulated, with a delicate balance between a highly active tetrameric state and a less active dimeric state. Small molecule activators that stabilize the tetrameric form are of significant interest in oncology drug development. This guide provides a comprehensive technical overview of the binding site and mechanism of action of a potent quinoline-sulfonamide class activator, PKM2 Activator 3 (also known as PKM2 Activator III). We will delve into the quantitative aspects of its binding, the specific molecular interactions governing its affinity, and the detailed experimental protocols utilized for its characterization.
Introduction
The M2 isoform of pyruvate kinase (PKM2) is a key regulator of glycolysis and is predominantly expressed in proliferating cells, including cancer cells.[1] Unlike the constitutively active PKM1 isoform found in differentiated tissues, PKM2 can switch between a highly active tetramer and a less active dimer.[2] This unique regulatory feature allows cancer cells to divert glycolytic intermediates into biosynthetic pathways, thereby supporting rapid cell growth.[2]
Reactivating PKM2 by promoting its tetrameric state is a promising therapeutic strategy to reverse the Warburg effect and inhibit tumor growth.[1] this compound, a cell-permeable quinoline-sulfonamide, is a potent allosteric activator that effectively locks PKM2 in its active tetrameric conformation.[3] This guide will elucidate the precise binding location and interactions of this class of activators with the PKM2 enzyme.
Quantitative Data on this compound
The potency of this compound has been determined through various biochemical and cell-based assays. The half-maximal activation concentration (AC₅₀) is a key metric for its efficacy.
| Compound | Assay Type | Conditions | AC₅₀ (nM) | Reference |
| This compound | Cell-free enzymatic assay | 40 ng recombinant PKM2/200 µL | 17 | |
| This compound | Cell-based assay | A549 cells | 45 |
The Binding Site of this compound
Structural studies have revealed that small molecule activators of the quinoline-sulfonamide class bind to a pocket at the subunit interaction interface of PKM2. This binding site is distinct from the allosteric binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP).
The binding of this compound and its analogs to this interfacial pocket promotes and stabilizes the active tetrameric conformation of the enzyme. This mechanism of action renders the enzyme resistant to inhibition by phosphotyrosine-containing proteins, a key regulatory mechanism in cancer cells.
Based on the co-crystal structure of a closely related quinoline-sulfonamide activator with PKM2 (PDB ID: 4G1N), the following residues are key to the interaction:
-
Hydrophobic Interactions: The quinoline moiety of the activator is situated in a predominantly apolar pocket formed by residues such as Phe26, Leu27, and Met30 from one subunit and Phe26, Tyr390, and Leu394 from the adjacent subunit.
-
Hydrogen Bonding: One of the oxygen atoms of the sulfonamide group forms a hydrogen bond with the backbone oxygen of Tyr390.
Mechanism of Action
The binding of this compound to the subunit interface induces a conformational change that favors the tetrameric state. This stabilization of the active enzyme conformation leads to a significant increase in its catalytic activity, effectively reversing the metabolic phenotype of cancer cells that rely on a less active PKM2.
Experimental Protocols
Lactate Dehydrogenase (LDH)-Coupled Assay for PKM2 Activity
This is a widely used spectrophotometric assay to measure the enzymatic activity of PKM2. The production of pyruvate by PKM2 is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase (LDH), which involves the oxidation of NADH to NAD⁺. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate dehydrogenase (LDH) enzyme
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the microplate.
-
Initiate the reaction by adding the recombinant PKM2 enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time at room temperature.
-
The rate of the reaction is proportional to the PKM2 activity.
-
Calculate the AC₅₀ value by plotting the reaction rates against the logarithm of the activator concentrations and fitting the data to a dose-response curve.
Conclusion
This compound represents a class of potent allosteric activators that target a unique binding pocket at the subunit interface of the PKM2 enzyme. By stabilizing the active tetrameric conformation, these compounds effectively enhance the enzyme's catalytic activity. The detailed understanding of its binding site and mechanism of action, supported by quantitative data and robust experimental protocols, provides a solid foundation for the further development of PKM2-targeted therapies in oncology.
References
- 1. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3me3 - Activator-Bound Structure of Human Pyruvate Kinase M2 - Summary - Protein Data Bank Japan [pdbj.org]
An In-depth Technical Guide to PKM2 Activator 3 and its Interplay with the Warburg Effect
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a preference for aerobic glycolysis over oxidative phosphorylation. A key regulator of this metabolic switch is Pyruvate Kinase M2 (PKM2), which exists in a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form of PKM2 predominates, leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates that are shunted into biosynthetic pathways essential for rapid cell proliferation.[1] PKM2 activators, such as the potent quinoline-sulfonamide compound, PKM2 activator 3, represent a promising therapeutic strategy by stabilizing the active tetrameric form of PKM2, thereby reversing the Warburg effect and inhibiting tumor growth. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Introduction to the Warburg Effect and the Role of PKM2
The Warburg effect, first described by Otto Warburg, is a hallmark of cancer metabolism where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen.[2] This metabolic reprogramming is not merely a consequence of impaired mitochondrial function but rather a strategic shift to support the anabolic demands of proliferating cells.[3] By slowing the conversion of phosphoenolpyruvate (PEP) to pyruvate, the less active dimeric PKM2 allows for the accumulation of glycolytic intermediates, which serve as precursors for the synthesis of nucleotides, amino acids, and lipids.[1][4]
PKM2 is a splice isoform of the pyruvate kinase gene and its expression is upregulated in many cancer types. The equilibrium between the active tetrameric and inactive dimeric forms of PKM2 is tightly regulated by various factors, including allosteric activators like fructose-1,6-bisphosphate (FBP) and serine, as well as post-translational modifications. In the tumor microenvironment, various signaling pathways contribute to the stabilization of the dimeric form, thus promoting the Warburg phenotype.
This compound: A Potent Modulator of Cancer Metabolism
This compound is a cell-permeable quinoline-sulfonamide compound that acts as a potent allosteric activator of PKM2. It binds to a pocket at the subunit interface of PKM2, distinct from the binding site of the endogenous activator FBP, and effectively locks the enzyme in its active tetrameric state. This stabilization of the tetramer leads to a reversal of the Warburg effect by promoting the conversion of PEP to pyruvate, thereby redirecting glucose metabolism towards oxidative phosphorylation and away from anabolic pathways.
Quantitative Data for this compound and Other Activators
The following tables summarize the key quantitative data for this compound and other notable PKM2 activators.
| Compound | Target | Assay Type | AC50 | Cell Line | Source |
| This compound | PKM2 | Enzymatic | 90 nM | - | |
| PKM2 Activator III | PKM2 | Enzymatic | 17 nM | - | |
| PKM2 Activator III | PKM2 | Cell-based | 45 nM | A549 | |
| TEPP-46 | PKM2 | Enzymatic | 92 nM | - | |
| DASA-58 | PKM2 | Enzymatic | 38 nM | - | |
| PA-12 | PKM2 | Enzymatic | 4.92 µM | - |
| Compound | Parameter | Value | Species | Source |
| This compound | Caco-2 Permeability Efflux Ratio | 0.84 | - | |
| This compound | Microsomal Stability (t1/2) | 277.2 min | Human | |
| This compound | Microsomal Stability (t1/2) | 117.5 min | Mouse | |
| N-232659-157 | PKM2 Tetramer Formation | ≥70% at 10 µM | - | |
| N-232659-157 | Antiproliferative Activity (IC50) | ≤0.015 µM | A549 | |
| Lead PKM2 Activator | Tumor Growth Inhibition | 54% | Mouse (A549 xenograft) |
Experimental Protocols
In Vitro PKM2 Enzyme Activity Assay (LDH-Coupled Method)
This assay measures the production of pyruvate by PKM2, which is then used by lactate dehydrogenase (LDH) to convert NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant Human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Lactate Dehydrogenase (LDH)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
96-well, UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Master Mix: For each 200 µL reaction, prepare a master mix with the following final concentrations: 0.5 mM PEP, 1 mM ADP, 0.2 mM NADH, and ~8-10 units of LDH in Assay Buffer.
-
Prepare Compound Dilutions: Serially dilute this compound in DMSO and then in assay buffer to achieve a range of desired final concentrations.
-
Assay Plate Setup: Add 2 µL of the diluted compound or DMSO (for control wells) to the appropriate wells of the 96-well plate.
-
Initiate Reaction: Add 198 µL of the Reagent Master Mix containing 20 nM of recombinant human PKM2 to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 30°C and measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve. Normalize the velocities to the DMSO control and plot against the compound concentration to determine the AC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm).
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Cell culture medium and reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Anti-PKM2 antibody
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat cells with this compound at the desired concentration or with a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting and Thermal Challenge: Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes. Include a no-heat control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant (soluble protein fraction). Determine and normalize the protein concentration of each sample. Perform SDS-PAGE and Western blotting using an anti-PKM2 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Normalize the intensity of each heated sample to the unheated control. Plot the normalized intensity versus temperature to generate melt curves and determine the Tm shift (ΔTm) between the vehicle- and activator-treated samples.
Signaling Pathways and Mechanisms of Action
The activation of PKM2 by compounds like this compound has profound effects on cellular signaling and metabolism, ultimately reversing the Warburg effect.
Conclusion
This compound and other similar small molecules represent a targeted therapeutic approach to exploit the metabolic vulnerabilities of cancer cells. By forcing PKM2 into its active tetrameric state, these activators reverse the Warburg effect, shifting glucose metabolism from anabolic pathways back to oxidative phosphorylation. This metabolic reprogramming can lead to the inhibition of cancer cell proliferation and tumor growth. The in-depth technical information and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this promising area of cancer therapy. The continued investigation of PKM2 activators holds the potential to yield novel and effective treatments for a variety of cancers.
References
PKM2 activator 3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the compounds identified as "PKM2 Activator 3," focusing on their chemical properties, mechanism of action, and the experimental protocols for their evaluation. Given the existence of multiple compounds referred to by this name, this document will distinctly address the two primary chemical entities to ensure clarity and accuracy for research and development purposes.
Introduction to PKM2 Activation as a Therapeutic Strategy
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, PKM2 is predominantly found in a less active dimeric form, which contributes to the Warburg effect by shunting glycolytic intermediates into anabolic pathways that support cell proliferation. Small molecule activators that promote the stable, highly active tetrameric form of PKM2 are of significant interest as they can reverse this metabolic phenotype and represent a promising avenue for anticancer therapy.
Compound 1: PKM2 Activator III
Chemical and Physical Data
| Property | Value |
| CAS Number | 1260074-86-9 |
| Molecular Weight | 502.58 g/mol |
| Chemical Formula | C₂₇H₂₆N₄O₄S |
| Synonyms | N-(4-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide |
Mechanism of Action
PKM2 Activator III is a potent, cell-permeable quinoline-sulfonamide that functions as an allosteric activator of PKM2.[1] It binds to PKM2 with high affinity, inducing and locking the enzyme in its active tetrameric state. This stabilization of the tetramer is resistant to the effects of intracellular negative regulators. The binding stoichiometry is reported to be 2:1 (compound to PKM2 tetramer).[1] By forcing PKM2 into its active conformation, this activator increases the conversion of PEP to pyruvate, thereby redirecting glucose metabolism away from anabolic pathways and towards oxidative phosphorylation.
Biological Effects and Signaling Pathways
Activation of PKM2 by this compound leads to significant metabolic reprogramming in cancer cells. A key consequence is the induction of serine auxotrophy.[2][3] The increased glycolytic flux towards pyruvate synthesis reduces the availability of the glycolytic intermediate 3-phosphoglycerate (3-PG), a precursor for the serine biosynthesis pathway. This leads to a decreased ability of cancer cells to synthesize serine de novo, making them dependent on external sources of this amino acid for survival and proliferation.[2]
While the direct impact on specific signaling pathways is still under investigation, the metabolic shift induced by PKM2 activation is known to intersect with major signaling networks that control cell growth and proliferation, such as the mTOR and c-Myc pathways.
References
An In-depth Technical Guide to PKM2 Activator 3: Characterization and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyruvate Kinase M2 (PKM2) activator 3, a potent small molecule under investigation for its therapeutic potential, particularly in oncology. This document details its half-maximal activating concentration (AC50), the experimental protocols for its determination, and its mechanism of action within the broader context of cancer cell metabolism.
Core Concepts: The Role of PKM2 in Cancer Metabolism
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate. The M2 isoform of this enzyme (PKM2) is preferentially expressed in embryonic and tumor cells. Unlike the constitutively active M1 isoform found in most adult tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form predominates, leading to a metabolic shift known as the Warburg effect. This state favors the accumulation of glycolytic intermediates, which are then diverted into biosynthetic pathways to support rapid cell proliferation.[1][2] Small molecule activators, such as PKM2 activator 3, force the equilibrium towards the active tetrameric state, thereby reversing the Warburg effect and inhibiting tumor growth.[1][3]
Quantitative Data Summary: Half-Maximal Activating Concentration (AC50)
The potency of PKM2 activators is quantified by their AC50 value, the concentration at which the activator elicits 50% of its maximal effect. Multiple sources have characterized compounds referred to as "this compound" or "PKM2 Activator III," revealing slight variations in their reported AC50 values, likely attributable to different experimental conditions or minor structural differences in the compounds tested.
| Compound Name/Reference | Assay Type | Cell Line | AC50 (nM) | Source |
| This compound | Enzymatic Assay | - | 90 | MedchemExpress[4] |
| PKM2 Activator III | Cell-free Enzymatic Assay | - | 17 | Fisher Scientific, Sigma-Aldrich |
| PKM2 Activator III | Cellular Assay | A549 | 45 | Fisher Scientific, Sigma-Aldrich |
Comparative AC50 Values of Other PKM2 Activators:
| Activator | Assay Type | AC50 (nM) | Source |
| DASA-58 | Enzymatic Assay | 38 | NIH |
| TEPP-46 | Enzymatic Assay | 92 | NIH |
Experimental Protocols
The determination of AC50 values for PKM2 activators typically involves enzymatic assays that monitor the production of pyruvate or ATP. The following are detailed methodologies for the two most common assays.
Lactate Dehydrogenase (LDH)-Coupled Enzymatic Assay
This is the most common method for measuring PKM2 activity. It is an indirect assay that couples the production of pyruvate by PKM2 to its reduction to lactate by lactate dehydrogenase (LDH), a process that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 enzyme
-
This compound (or other test compounds)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of all reagents in the assay buffer. A master mix containing PEP, ADP, NADH, and LDH should be prepared.
-
Compound Plating: Serially dilute the this compound in the assay buffer to create a range of concentrations. Add a small volume of each dilution to the wells of a microplate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PKM2 activator like FBP).
-
Enzyme Addition: Add the recombinant PKM2 enzyme to each well.
-
Initiate Reaction: Start the reaction by adding the master mix to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 20-30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis: Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the activator. Plot the reaction rates against the corresponding activator concentrations and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the AC50 value.
Kinase-Glo® Luminescent Kinase Assay
This assay directly measures the amount of ATP produced by the PKM2-catalyzed reaction. The ATP is then used in a luciferase-catalyzed reaction to generate a luminescent signal that is proportional to the ATP concentration.
Materials:
-
Recombinant human PKM2 enzyme
-
This compound (or other test compounds)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Assay buffer
-
Kinase-Glo® reagent
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare stock solutions of all reagents in the assay buffer.
-
Compound Plating: Serially dilute the this compound and plate as described for the LDH-coupled assay.
-
Enzyme Reaction: Add a mixture of PKM2 enzyme, PEP, and ADP to each well to initiate the pyruvate kinase reaction. Incubate for a defined period (e.g., 60 minutes) at a constant temperature.
-
Luminescence Detection: Add the Kinase-Glo® reagent to each well. This reagent will lyse the cells (if a cellular assay) and contains luciferase and luciferin.
-
Signal Measurement: Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ATP produced and thus to the PKM2 activity. Plot the luminescence against the activator concentration and fit the data to a dose-response curve to determine the AC50.
Signaling Pathways and Experimental Workflows
PKM2 Signaling Pathway
The following diagram illustrates the central role of PKM2 in glycolysis and the effect of small molecule activators.
Caption: PKM2 signaling pathway and the effect of activators.
Experimental Workflow for AC50 Determination
The following diagram outlines the general workflow for determining the AC50 of a PKM2 activator.
Caption: General workflow for AC50 determination of a PKM2 activator.
References
- 1. PKM2 - Wikipedia [en.wikipedia.org]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Allosteric Regulation of Pyruvate Kinase M2 by Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate Kinase M2 (PKM2) is a pivotal enzyme in cellular metabolism, particularly in cancer cells, where it plays a central role in the Warburg effect. Its ability to switch between a highly active tetrameric state and a less active dimeric form is a key regulatory mechanism that dictates the metabolic fate of glucose. This dynamic equilibrium is allosterically regulated by a variety of small molecules, making PKM2 an attractive therapeutic target. This technical guide provides a comprehensive overview of the allosteric regulation of PKM2 by small molecules, detailing the mechanisms of activation and inhibition, summarizing quantitative data for key modulators, and providing detailed experimental protocols for their characterization. Furthermore, it visualizes the intricate signaling pathways and experimental workflows associated with PKM2 modulation.
Introduction to PKM2 and its Allosteric Regulation
Pyruvate kinase catalyzes the final and rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1] The M2 isoform of pyruvate kinase (PKM2) is predominantly expressed in embryonic and tumor cells.[1] Unlike its constitutively active counterpart, PKM1, PKM2 can exist in two distinct conformational states: a highly active tetramer and a less active dimer.[2] The equilibrium between these two forms is a critical regulatory node in cancer metabolism. The dimeric form of PKM2 has a lower affinity for its substrate, PEP, leading to the accumulation of glycolytic intermediates that are then shunted into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[3]
Allosteric regulation, the modulation of an enzyme's activity by the binding of a molecule at a site other than the active site, is the primary mechanism governing the oligomeric state and activity of PKM2.[4] Small molecule activators typically stabilize the active tetrameric conformation, while inhibitors favor the less active dimeric state. This exquisite control over PKM2 activity presents a compelling opportunity for therapeutic intervention in diseases characterized by altered metabolism, most notably cancer.
PKM2 Structure and Allosteric Binding Sites
The PKM2 monomer is composed of four distinct domains: the N-terminal domain, the A-domain, the B-domain, and the C-domain. The catalytic active site is located at the interface of the A and B domains. The allosteric regulation of PKM2 is primarily mediated through two key binding sites:
-
Fructose-1,6-bisphosphate (FBP) Binding Site: Located at the interface of the A and C domains, this site binds the endogenous allosteric activator FBP. Binding of FBP induces a conformational change that promotes the formation of the active tetramer.
-
Small Molecule Activator/Inhibitor Binding Pocket: A distinct pocket located at the subunit interface is the binding site for many synthetic small molecule activators, such as TEPP-46 and DASA-58. These compounds stabilize the tetrameric form, mimicking the effect of FBP. Conversely, some allosteric inhibitors bind to a pocket near the FBP binding site or other locations that destabilize the tetramer.
Allosteric Activators of PKM2
Small molecule activators of PKM2 promote the formation of the stable, highly active tetrameric state. This shifts the metabolic flux away from anabolic pathways and towards oxidative phosphorylation, effectively reversing the Warburg effect. This can lead to a reduction in cancer cell proliferation and tumor growth.
Key Small Molecule Activators
Two of the most well-characterized PKM2 activators are TEPP-46 and DASA-58. These compounds bind to a pocket at the dimer-dimer interface, distinct from the FBP binding site. Their binding stabilizes the tetrameric conformation, leading to a significant increase in pyruvate kinase activity.
Quantitative Data for PKM2 Activators
| Compound | AC50 (nM) | Selectivity | Reference |
| TEPP-46 | 92 | Selective for PKM2 over PKM1, PKL, and PKR | |
| DASA-58 | 38 | Selective for PKM2 over PKM1 |
Allosteric Inhibitors of PKM2
Allosteric inhibitors of PKM2 function by stabilizing the less active dimeric form of the enzyme. This promotes the accumulation of glycolytic intermediates, thereby supporting the anabolic metabolism required for cancer cell growth.
Key Small Molecule Inhibitors
Shikonin, a natural product, and its analogs, as well as synthetic compounds like compound 3k, have been identified as potent PKM2 inhibitors. Shikonin has been shown to inhibit both the dimerization and tetramerization of PKM2.
Quantitative Data for PKM2 Inhibitors
| Compound | IC50 (µM) | Cell Line | Reference |
| Shikonin | 19.9 | Eca109 | |
| Compound 3k | 5.82 (48h) | SK-OV-3 | |
| Compound 3h | 0.96 | (in vitro) |
Signaling Pathways Modulated by PKM2 Allosteric Regulation
The allosteric regulation of PKM2 has profound effects on various signaling pathways, influencing cell proliferation, survival, and metabolism.
Signaling Pathways Affected by PKM2 Activation
Activation of PKM2 shifts the metabolic balance from aerobic glycolysis towards oxidative phosphorylation. This can lead to the activation of AMPK, a key sensor of cellular energy status, and a decrease in the activity of pro-proliferative pathways such as the Akt/mTOR pathway.
PKM2 Activation Signaling Pathway
Signaling Pathways Affected by PKM2 Inhibition
Inhibition of PKM2 activity leads to the accumulation of glycolytic intermediates, which fuels anabolic processes. Dimeric PKM2 can also translocate to the nucleus and act as a protein kinase, phosphorylating and activating transcription factors such as STAT3 and HIF-1α, which promote the expression of genes involved in proliferation and angiogenesis. Inhibition of the Akt/mTOR signaling pathway has also been observed with some PKM2 inhibitors.
PKM2 Inhibition Signaling Pathway
Experimental Protocols
Characterizing the interaction of small molecules with PKM2 requires a combination of biochemical and cell-based assays.
Workflow for Characterizing PKM2 Modulators
Experimental Workflow
PKM2 Enzyme Kinetics Assay (LDH-Coupled)
This assay measures PKM2 activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Test compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ADP, NADH, and LDH.
-
Add the test compound at various concentrations (or DMSO for control) to the wells of the microplate.
-
Add recombinant PKM2 to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding PEP to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes in a kinetic mode.
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the curve.
-
Plot the reaction velocity against the compound concentration to determine the AC50 (for activators) or IC50 (for inhibitors).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between a small molecule and PKM2.
Materials:
-
Highly purified recombinant PKM2
-
Test compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl), degassed
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare the PKM2 solution in the ITC buffer at a suitable concentration (typically 10-50 µM).
-
Prepare the test compound solution in the same ITC buffer at a concentration 10-20 fold higher than the PKM2 concentration.
-
Load the PKM2 solution into the sample cell of the calorimeter.
-
Load the test compound solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).
-
Perform an initial injection to remove any air from the syringe tip, followed by a series of injections of the test compound into the PKM2 solution.
-
Record the heat changes after each injection.
-
As a control, perform a titration of the test compound into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the integrated heat data by fitting to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the engagement of a small molecule with its target protein in a cellular context. The principle is that ligand binding can stabilize the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line expressing PKM2 (e.g., H1299, A549)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-PKM2 antibody
-
Loading control antibody (e.g., anti-actin)
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat the cells with the test compound or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble PKM2 in each sample by SDS-PAGE and Western blotting using an anti-PKM2 antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
The allosteric regulation of PKM2 by small molecules represents a promising avenue for the development of novel therapeutics, particularly in the context of cancer. The ability to selectively activate or inhibit PKM2 provides a powerful tool to manipulate cancer cell metabolism. This guide has provided a detailed overview of the key aspects of PKM2 allosteric regulation, including the mechanisms of action of small molecule modulators, their impact on signaling pathways, and robust experimental protocols for their characterization. A thorough understanding of these principles is crucial for researchers and drug developers aiming to target this critical metabolic enzyme. The continued exploration of PKM2 allostery will undoubtedly pave the way for innovative and effective treatment strategies for a range of diseases.
References
- 1. Functional cross-talk between allosteric effects of activating and inhibiting ligands underlies PKM2 regulation | eLife [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional cross-talk between allosteric effects of activating and inhibiting ligands underlies PKM2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Central Role of Metabolic Reprogramming in Cancer
An In-depth Technical Guide on the Role of PKM2 Isoforms in Tumor Progression
Audience: Researchers, scientists, and drug development professionals.
Cancer is fundamentally a disease of uncontrolled cell proliferation.[1] This rapid growth necessitates a profound alteration in cellular metabolism to meet the increased demand for energy and biosynthetic precursors.[2] One of the most prominent metabolic hallmarks of cancer is the "Warburg effect," a phenomenon where cancer cells preferentially utilize aerobic glycolysis over the more energy-efficient mitochondrial oxidative phosphorylation, even in the presence of ample oxygen.[3][4] At the heart of this metabolic reprogramming lies the pyruvate kinase M2 isoform (PKM2), a key glycolytic enzyme that acts as a critical regulator of both metabolic and non-metabolic pathways driving tumorigenesis.[3]
Unlike its constitutively active counterpart, PKM1, which is found in most differentiated tissues, PKM2 is predominantly expressed in embryonic and other proliferating cells, including the vast majority of cancer cells. This isoform switch from PKM1 to PKM2 is a crucial event in tumor development. PKM2's unique regulatory properties allow cancer cells to fine-tune glycolytic flux, supporting not only ATP production but also the diversion of glucose intermediates into crucial biosynthetic pathways for the synthesis of nucleotides, amino acids, and lipids.
Beyond its canonical role as a metabolic enzyme, PKM2 exhibits non-metabolic functions that are integral to tumor progression. It can translocate to the nucleus and act as a protein kinase and a transcriptional co-activator, directly influencing gene expression, cell cycle progression, and signaling pathways that promote proliferation, survival, and metastasis. This dual functionality places PKM2 at a critical nexus of cancer cell biology, making it a highly attractive target for therapeutic intervention. This guide provides a comprehensive technical overview of the multifaceted roles of PKM2 in tumor progression, detailing its regulation, functions, and the experimental methodologies used for its study.
PKM Isoforms: Alternative Splicing and Expression
In mammals, four pyruvate kinase isoforms exist: PKL, PKR, PKM1, and PKM2. The PKM1 and PKM2 isoforms are generated from the same PKM gene through the alternative splicing of mutually exclusive exons (exon 9 for PKM1 and exon 10 for PKM2). While PKM1 is expressed in most adult tissues requiring high and constant energy production, such as muscle and brain, PKM2 is characteristic of embryonic and proliferating cells. A switch from a tissue-specific isoform (like PKM1 or PKL) to PKM2 is a common feature in many cancers, including hepatomas, rhabdomyosarcomas, and breast and lung cancers.
Regulation of PKM2: The Dimer-Tetramer Switch
A defining feature of PKM2, distinguishing it from the constitutively active PKM1, is its ability to switch between a highly active tetrameric state and a low-activity dimeric state. This oligomeric equilibrium is tightly controlled by allosteric effectors and post-translational modifications, allowing cancer cells to dynamically regulate glycolysis.
-
Tetrameric State (High Activity): The tetrameric form of PKM2 has a high affinity for its substrate, phosphoenolpyruvate (PEP), and efficiently catalyzes the final, rate-limiting step of glycolysis. This state is promoted by the upstream glycolytic intermediate fructose-1,6-bisphosphate (FBP) and the amino acid serine.
-
Dimeric State (Low Activity): In tumor cells, PKM2 predominantly exists in a low-activity dimeric form. This state is stabilized by factors such as ATP, alanine, and tyrosine-phosphorylated signaling proteins. The reduced catalytic activity of dimeric PKM2 leads to an accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways essential for cell proliferation, such as the pentose phosphate pathway (PPP) for nucleotide synthesis.
Functions of PKM2 in Tumor Progression
PKM2's role in cancer is multifaceted, extending from metabolic reprogramming to direct regulation of gene expression and signaling.
Metabolic Function: Fueling the Warburg Effect
The prevalence of the low-activity dimeric PKM2 is a cornerstone of the Warburg effect. By slowing the conversion of PEP to pyruvate, PKM2 facilitates the accumulation of glycolytic intermediates. This metabolic bottleneck is advantageous for cancer cells as it allows for the redirection of glucose-derived carbon into biosynthetic pathways to produce nucleotides, lipids, and amino acids, thereby supporting biomass production and cell proliferation. This metabolic shift provides a growth advantage, particularly in nutrient-limited conditions.
Non-Metabolic Functions: A Nuclear Operator
Independent of its role in glycolysis, PKM2 can translocate to the nucleus upon oncogenic stimulation (e.g., by EGF signaling) and exert non-metabolic functions.
-
Protein Kinase: In the nucleus, dimeric PKM2 can act as a protein kinase, using PEP as a phosphate donor instead of ATP. It can phosphorylate a variety of substrates, including STAT3, which promotes cancer progression, and histone H3, leading to epigenetic changes that drive the expression of proliferation-related genes like CCND1 (cyclin D1) and MYC.
-
Transcriptional Co-activator: Nuclear PKM2 interacts with and modulates the activity of several transcription factors. It can act as a co-activator for hypoxia-inducible factor 1α (HIF-1α), enhancing the transcription of glycolytic genes and promoting adaptation to hypoxic environments. It also interacts with β-catenin, Oct-4, and NF-κB, influencing gene expression related to cell proliferation, stemness, and inflammation.
Quantitative Data Summary
Table 1: PKM2 Expression in Various Human Cancers
| Cancer Type | Expression Status | Finding | Citation(s) |
| Hepatocellular Carcinoma | Upregulated | PKM2 mRNA and protein levels are significantly higher in tumor tissues compared to peritumoral tissues. | |
| Breast Cancer | Upregulated | PKM2 mRNA levels are elevated in breast cancer tissues compared to normal tissues. | |
| Lung Cancer | Upregulated | PKM2 mRNA levels are elevated in lung cancer tissues. Expression is associated with poor prognosis. | |
| Colon Cancer | Upregulated | PKM2 mRNA levels are elevated in colon cancer tissues. | |
| Pancreatic Cancer | Upregulated | PKM2 expression is associated with shorter recurrence-free survival. | |
| Prostate Cancer | Upregulated | PKM2 mRNA expression increases significantly under hypoxic conditions. | |
| Gastric Cancer | Upregulated | PKM2 is overexpressed and promotes tumor growth. | |
| Papillary Thyroid Cancer | Upregulated | PKM2 expression is significantly upregulated. |
Table 2: Kinetic Properties of PKM2 Isoforms
| State | Allosteric Effector | Relative Activity | Substrate Affinity (PEP) | Function | Citation(s) |
| Tetramer | FBP (Activator) | High | High | Promotes rapid glycolysis for ATP production. | |
| Dimer | ATP (Inhibitor) | Low | Low | Slows glycolysis, promotes anabolic biosynthesis. | |
| Mutant (Cancer-associated) | N/A | Reduced | Reduced | Impaired regulation contributes to metabolic reprogramming. |
Key Experimental Protocols
Protocol: Western Blot for PKM2 Expression
This protocol provides a generalized workflow to determine the relative protein expression of PKM2 in cell lysates or tissue homogenates.
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For tissues, homogenize in RIPA buffer on ice.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane at 100V for 90 minutes or using a semi-dry transfer system.
-
Confirm transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PKM2 (e.g., rabbit anti-PKM2, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Re-probe the membrane with a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to normalize for protein loading.
-
Protocol: Pyruvate Kinase Activity Assay
This protocol measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH via lactate dehydrogenase (LDH).
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂.
-
Substrates: 25 mM ADP, 50 mM PEP.
-
Coupling Enzyme: Lactate Dehydrogenase (LDH), ~10 units/mL.
-
Cofactor: 1.5 mM NADH.
-
(Optional) Allosteric Effector: 1 mM FBP (for activation studies).
-
-
Assay Procedure:
-
Prepare a reaction mixture in a 96-well plate containing Assay Buffer, ADP, NADH, and LDH.
-
Add the cell lysate or purified PKM2 enzyme (~1-5 µg) to the wells.
-
If testing activators/inhibitors, add the compounds and incubate for 10-15 minutes.
-
Initiate the reaction by adding PEP.
-
Immediately measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-30 minutes using a plate reader. The rate of NADH oxidation is proportional to PKM2 activity.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate into µmol/min/mg of protein.
-
Include a "blank" control with no enzyme to subtract the background rate of NADH degradation.
-
PKM2 as a Therapeutic Target
Given its central role in tumor metabolism and growth, PKM2 has emerged as a significant target for cancer therapy. Two primary strategies are being explored:
-
PKM2 Activators: Small-molecule activators are designed to force PKM2 into its stable, highly active tetrameric form. This mimics the effect of PKM1 expression, reversing the Warburg effect by increasing glycolytic flux towards pyruvate and away from anabolic pathways. This can suppress tumor growth by depriving cancer cells of the building blocks needed for proliferation.
-
PKM2 Inhibitors: Conversely, inhibitors that target PKM2 can also suppress tumor growth. Shikonin and its analogues, for example, bind to PKM2 and inhibit its activity, leading to reduced glycolysis in cancer cells. Furthermore, targeting the non-metabolic functions of PKM2, such as its protein kinase activity or nuclear translocation, represents another promising therapeutic avenue.
Conclusion
Pyruvate kinase M2 is far more than a simple glycolytic enzyme; it is a master regulator of cancer cell metabolism and proliferation. Its unique ability to exist in two functionally distinct oligomeric states allows tumors to dynamically balance their metabolic needs for energy production and biosynthesis. Furthermore, its non-metabolic roles as a protein kinase and transcriptional co-activator directly link cellular metabolism to the oncogenic signaling and gene expression programs that drive tumor progression. The deep and evolving understanding of PKM2's multifaceted functions has solidified its position as a critical node in cancer biology and a promising target for the development of novel anticancer therapies. Future research will likely focus on dissecting the context-dependent roles of PKM2 in different tumor types and developing targeted strategies that can effectively disrupt its pro-tumorigenic activities.
References
- 1. embopress.org [embopress.org]
- 2. Non-metabolic functions of pyruvate kinase M2: PKM2 in tumorigenesis and therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonmetabolic functions of pyruvate kinase isoform M2 in controlling cell cycle progression and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PKM2 Activator 3 In Vitro Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an in vitro enzyme assay to determine the potency of PKM2 activators, with a specific focus on a representative compound, "PKM2 activator 3". The provided methodologies are based on established and widely used assays for measuring Pyruvate Kinase M2 (PKM2) activity.
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the final step of converting phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. In cancer cells, PKM2 is typically found in a less active dimeric form, which leads to the accumulation of glycolytic intermediates that are shunted into biosynthetic pathways, promoting cell proliferation. Small molecule activators that stabilize the highly active tetrameric form of PKM2 are of significant interest as potential cancer therapeutics. This protocol details a luminescence-based assay to quantify the activation of recombinant human PKM2 by small molecules.
Data Presentation
The potency of a PKM2 activator is typically determined by its half-maximal activation concentration (AC50). This value represents the concentration of the compound required to achieve 50% of the maximal enzyme activation.
| Compound | AC50 (nM) | Assay Method |
| This compound | 90 | Luminescence-based (ATP detection) |
| Fructose-1,6-bisphosphate (FBP) | Variable (µM range) | Positive Control |
Note: The AC50 value for this compound is based on available data[1]. The AC50 for the endogenous activator FBP can vary depending on assay conditions.
Experimental Protocols
Principle of the Assay
The activity of PKM2 is measured by quantifying the amount of ATP produced in the enzymatic reaction. The amount of ATP is determined using a luciferase-based reagent (e.g., Kinase-Glo®), which generates a luminescent signal that is directly proportional to the ATP concentration. An increase in the luminescent signal upon addition of a test compound indicates activation of PKM2.[2][3]
Materials and Reagents
-
Recombinant Human PKM2 (rhPKM2)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2[2]
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
This compound (Test Compound)
-
Fructose-1,6-bisphosphate (FBP) (Positive Control)
-
Dimethyl sulfoxide (DMSO)
-
ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay Kit)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (this compound) and the positive control (FBP) in 100% DMSO.
-
Prepare a 2X enzyme solution by diluting rhPKM2 in assay buffer. The final concentration in the well should be empirically determined but is typically in the low ng/µL range.
-
Prepare a 2X substrate solution containing PEP and ADP in assay buffer. Optimal concentrations should be determined, but starting concentrations of 200 µM for both PEP and ADP can be used.[2]
-
-
Compound Plating:
-
Create a serial dilution of the test compound and FBP in 100% DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the appropriate wells of the microplate. For negative controls, add DMSO only. The final DMSO concentration in the assay should not exceed 1%.
-
-
Enzyme Reaction:
-
Add the 2X enzyme solution to each well containing the test compound or control.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the 2X substrate solution to all wells.
-
Incubate the plate at room temperature for 20-60 minutes. The optimal incubation time should be determined to ensure the reaction is within the linear range.
-
-
ATP Detection:
-
Allow the ATP detection reagent to equilibrate to room temperature.
-
Add the ATP detection reagent to each well according to the manufacturer's instructions. This step will stop the enzymatic reaction and initiate the luminescent signal generation.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
The percent activation can be calculated using the following formula: % Activation = [(Signal_compound - Signal_DMSO) / (Signal_max - Signal_DMSO)] * 100 where Signal_compound is the signal in the presence of the test compound, Signal_DMSO is the signal of the negative control, and Signal_max is the signal of the positive control (FBP) at a saturating concentration.
-
Plot the percent activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the AC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of PKM2 activation by a small molecule activator.
Caption: Experimental workflow for the PKM2 activator in vitro enzyme assay.
References
Application Notes and Protocols for PKM2 Activator 3 (TEPP-46/ML265) Treatment in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. Unlike its constitutively active M1 isoform, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is predominant, leading to the "Warburg effect," where glucose is preferentially metabolized through aerobic glycolysis. This metabolic shift allows for the diversion of glycolytic intermediates into anabolic pathways, supporting rapid cell proliferation.[1][2][3]
PKM2 activators, such as the potent and selective small molecule TEPP-46 (also known as ML265), promote the stable tetrameric conformation of PKM2.[4][5] This activation mimics the enzymatic properties of the highly active PKM1 isoform, thereby reversing the Warburg effect, suppressing tumor growth, and inducing metabolic stress in cancer cells. Preclinical studies using xenograft mouse models have demonstrated that treatment with TEPP-46 can significantly reduce tumor formation, size, and weight with no apparent toxicity, making it a promising therapeutic strategy for targeting cancer metabolism.
These application notes provide an overview of the mechanism of action of PKM2 activator 3 (TEPP-46) and detailed protocols for its use in xenograft mouse models.
Mechanism of Action
TEPP-46 is a potent and selective allosteric activator of PKM2 with a half-maximum activating concentration (AC50) of 92 nM. It binds to the dimer-dimer interface of PKM2, a site distinct from the endogenous activator fructose-1,6-bisphosphate (FBP). This binding stabilizes the more active tetrameric state of the enzyme. The stabilized tetrameric PKM2 is resistant to inhibition by tyrosine-phosphorylated proteins, a common mechanism for PKM2 inactivation in cancer cells. By locking PKM2 in its active conformation, TEPP-46 increases pyruvate kinase activity, leading to a decrease in the levels of glycolytic intermediates that are used for anabolic processes and a reduction in lactate production. This metabolic shift is not conducive to the biosynthetic demands of proliferating cancer cells and ultimately suppresses tumorigenesis.
Signaling Pathway
The activation of PKM2 by TEPP-46 influences several signaling pathways integral to cancer cell metabolism and proliferation. A key consequence is the reversal of the Warburg effect, characterized by decreased lactate production and a potential increase in oxidative phosphorylation. Furthermore, PKM2 activity is intertwined with the regulation of hypoxia-inducible factor 1-alpha (HIF-1α) and signal transducer and activator of transcription 3 (STAT3), both of which are critical for tumor progression. By promoting the tetrameric form, TEPP-46 can inhibit the nuclear functions of dimeric PKM2, which has been shown to act as a transcriptional co-activator for genes involved in proliferation and angiogenesis.
References
Application Notes and Protocols for Assessing Cell Viability with PKM2 Activator 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway and a critical regulator of cancer cell metabolism.[1][2][3] Unlike its isoform PKM1, which is constitutively active, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[4][5] In many cancer cells, PKM2 is predominantly in its dimeric form, which slows down the glycolytic rate at the final step. This leads to the accumulation of upstream glycolytic intermediates that are then shunted into anabolic pathways, such as the pentose phosphate pathway, to produce the building blocks necessary for rapid cell proliferation.
PKM2 activator 3 is a potent small molecule that promotes the formation of the stable, active tetrameric form of PKM2. By locking PKM2 in its active state, this compound reverses the metabolic phenotype of cancer cells, forcing the flux of glucose metabolites through glycolysis to produce pyruvate and ATP, thereby depriving the cell of the necessary building blocks for anabolism and potentially leading to reduced cell viability and tumor growth suppression. These application notes provide a detailed protocol for assessing the effects of this compound on cell viability.
Mechanism of Action of PKM2 Activators
PKM2 activators, including this compound, typically bind to an allosteric site on the PKM2 enzyme, distinct from the active site or the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP). This binding event stabilizes the tetrameric conformation of the enzyme, thereby increasing its catalytic activity. The activation of PKM2 redirects glucose metabolism away from biosynthetic pathways and towards ATP production, which can induce metabolic stress and suppress cancer cell proliferation, particularly under hypoxic conditions.
Signaling Pathway
The activity of PKM2 is regulated by various signaling pathways implicated in cancer. Oncogenic tyrosine kinases can phosphorylate PKM2, which promotes its dimeric state and reduces its enzymatic activity. Conversely, activators like this compound force the enzyme into its tetrameric state, counteracting the effects of these oncogenic signals. The PI3K/AKT/mTOR pathway, often hyperactive in cancer, can also influence PKM2 expression and activity. Furthermore, dimeric PKM2 can translocate to the nucleus and act as a transcriptional co-activator for hypoxia-inducible factor 1α (HIF-1α), promoting the expression of genes involved in glycolysis and angiogenesis. By promoting the tetrameric form, PKM2 activators can sequester PKM2 in the cytoplasm, thereby inhibiting its nuclear functions.
Caption: PKM2 signaling pathway and the effect of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
PKM2-expressing cancer cell line (e.g., A549, H1299)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
-
Protocol 2: Cell Viability Assessment using a Luminescence-Based ATP Assay
This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.
Materials:
-
PKM2-expressing cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Opaque-walled 96-well or 384-well plates
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into an opaque-walled multiwell plate in 100 µL (96-well) or 25 µL (384-well) of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the diluted compounds to the respective wells. Include vehicle and blank controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
ATP Detection:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the ATP detection reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from blank wells) from all readings.
-
Calculate the cell viability as a percentage of the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Experimental Workflow
Caption: General workflow for assessing cell viability with this compound.
Data Presentation
Quantitative data from cell viability assays should be summarized in a clear and structured table for easy comparison of the effects of this compound across different cell lines or conditions.
Table 1: Effect of this compound on the Viability of Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) | 95% Confidence Interval |
| A549 | 48 | [Insert Value] | [Insert Value] |
| A549 | 72 | [Insert Value] | [Insert Value] |
| H1299 | 48 | [Insert Value] | [Insert Value] |
| H1299 | 72 | [Insert Value] | [Insert Value] |
| [Other Cell Line] | 48 | [Insert Value] | [Insert Value] |
| [Other Cell Line] | 72 | [Insert Value] | [Insert Value] |
Table 2: Comparative Analysis of Cell Viability Under Normoxic and Hypoxic Conditions
| Cell Line | Condition | Treatment Duration (hours) | IC50 (µM) | Fold Change (Normoxia/Hypoxia) |
| A549 | Normoxia | 72 | [Insert Value] | [Insert Value] |
| A549 | Hypoxia (1% O₂) | 72 | [Insert Value] | |
| H1299 | Normoxia | 72 | [Insert Value] | [Insert Value] |
| H1299 | Hypoxia (1% O₂) | 72 | [Insert Value] |
Troubleshooting and Considerations
-
Compound Solubility: Ensure that this compound is fully dissolved in DMSO and then diluted in culture medium to avoid precipitation.
-
Cell Density: The optimal cell seeding density may vary between cell lines and should be determined empirically to ensure that cells are in the exponential growth phase during the treatment period.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. The final concentration of DMSO in the culture medium should be consistent across all wells and ideally not exceed 0.5%.
-
Assay Choice: The choice of viability assay can influence the results. ATP-based assays are generally more sensitive than colorimetric assays like MTT. It is advisable to confirm key findings with a secondary, mechanistically different assay.
-
Hypoxic Conditions: When assessing the effects of PKM2 activators under hypoxia, ensure that the hypoxic conditions are stable and consistent throughout the experiment.
By following these detailed protocols and considering the key aspects of the experimental design, researchers can effectively assess the impact of this compound on cell viability and further elucidate its potential as a therapeutic agent in cancer.
References
- 1. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 5. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: Synergistic Anti-Cancer Effects of PKM2 Activator 3 in Combination with Chemotherapy
For Research Use Only.
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in cancer cell metabolism, primarily existing in a low-activity dimeric form that promotes the anabolic processes necessary for rapid cell proliferation—a phenomenon known as the Warburg effect. PKM2 activators, such as PKM2 activator 3, promote the formation of the highly active tetrameric form of the enzyme. This shifts the metabolic balance from anabolism towards catabolism, thereby depriving cancer cells of essential building blocks and rendering them more susceptible to cytotoxic agents. These application notes provide an overview of the synergistic effects of combining this compound with conventional chemotherapy and detailed protocols for preclinical evaluation.
Mechanism of Action
This compound allosterically binds to a site on the PKM2 dimer, inducing a conformational change that favors the stable, active tetrameric state.[1][2] This enzymatic activation reverses the Warburg effect by accelerating the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby increasing ATP production and reducing the pool of glycolytic intermediates available for anabolic pathways such as the pentose phosphate pathway (PPP) and serine biosynthesis.[3][4] The combination of PKM2 activation with chemotherapy results in a multi-pronged attack on cancer cells. The metabolic stress induced by the PKM2 activator is complemented by the cytotoxic effects of chemotherapy, leading to enhanced anti-tumor activity.
One of the key mechanisms underlying this synergy is the increased production of reactive oxygen species (ROS). Activation of PKM2 can lead to a reduction in glutathione, a critical antioxidant, making cancer cells more vulnerable to ROS-inducing chemotherapeutic agents like doxorubicin.[1] Furthermore, PKM2 has been shown to interact with and modulate signaling pathways such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival and proliferation.
Quantitative Data Summary
The following tables summarize the synergistic effects of PKM2 activators in combination with various chemotherapy agents on cancer cell viability. While specific data for "this compound" in combination studies is limited, the data presented for other potent PKM2 activators like TP-1454 and TEPP-46 serve as a strong indicator of the potential synergistic efficacy.
Table 1: In Vitro Synergistic Effects of PKM2 Activators on Cancer Cell Viability
| PKM2 Activator | Chemotherapy Agent | Cell Line | Effect | Reference |
| TP-1454 (4 µM) | Doxorubicin | A549 (Lung Cancer) | 4-fold reduction in Doxorubicin IC50 | |
| TEPP-46 (30 µM) | 2-Deoxy-D-glucose (1 mM) | Multiple (Breast and Lung Cancer) | Significant decrease in cell viability |
Table 2: In Vivo Anti-Tumor Efficacy of PKM2 Activator TEPP-46
| Treatment Group | Tumor Model | Efficacy | Reference |
| TEPP-46 | H1299 Xenograft | Decreased tumor development | |
| TEPP-46 + 2-Deoxy-D-glucose | H1299 Xenograft | Reduced growth of established tumors |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a PKM2 activator in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the PKM2 activator and the chemotherapeutic agent, both alone and in combination, in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium only (untreated control) and vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each treatment condition.
PKM2 Activity Assay
This protocol measures the enzymatic activity of PKM2 in cell lysates after treatment.
Materials:
-
Treated and untreated cancer cells
-
Cell lysis buffer
-
Assay buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
ADP
-
Lactate dehydrogenase (LDH)
-
NADH
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, LDH, and NADH.
-
Add a standardized amount of cell lysate (e.g., 10-20 µg of protein) to the reaction mixture in a 96-well plate.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the PKM2 activity as the rate of NADH consumption.
Western Blot Analysis for Signaling Pathway Components
This protocol is for assessing the effect of the combination treatment on key signaling proteins.
Materials:
-
Treated and untreated cancer cells
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-PKM2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the image and analyze the band intensities.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of the combination therapy. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for injection
-
This compound
-
Chemotherapeutic agent
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, PKM2 activator alone, chemotherapy alone, combination).
-
Administer the treatments according to the predetermined schedule and dosage.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Visualizations
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activating PKM2 to counter tumour growth - ecancer [ecancer.org]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate Kinase M2 Activates mTORC1 by Phosphorylating AKT1S1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Anti-Tumor Effects of PKM2 Activator 3 in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and preclinical evidence supporting the combination of PKM2 activator 3 with immunotherapy for cancer treatment. Detailed protocols for key experiments are included to facilitate further research and development in this promising area of oncology.
Introduction
Pyruvate kinase M2 (PKM2) is a key enzyme that regulates the final, rate-limiting step of glycolysis.[1][2] In cancer cells, PKM2 is predominantly found in a low-activity dimeric form, which promotes the Warburg effect—a metabolic shift towards aerobic glycolysis. This metabolic reprogramming provides cancer cells with the necessary building blocks for rapid proliferation and creates an immunosuppressive tumor microenvironment (TME).[1][3]
PKM2 activators, such as the clinical candidate TP-1454 and preclinical compounds TEPP-46 and DASA-58, promote the formation of the highly active tetrameric form of PKM2.[1] This tetramerization reverses the Warburg effect, shifting cancer cell metabolism away from lactate production and towards oxidative phosphorylation. This metabolic reprogramming not only directly inhibits tumor cell growth but also modulates the TME, making it more favorable for an anti-tumor immune response.
The combination of PKM2 activators with immune checkpoint inhibitors (ICIs) represents a novel therapeutic strategy. By alleviating the immunosuppressive TME, PKM2 activators can enhance the efficacy of ICIs, leading to more potent and durable anti-tumor responses.
Mechanism of Action: PKM2 Activation and Immune Modulation
The dimeric form of PKM2 can translocate to the nucleus and act as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and immune evasion, such as PD-L1. PKM2 activation, by inducing tetramerization, sequesters PKM2 in the cytoplasm, thereby inhibiting its nuclear functions.
Preclinical studies have shown that PKM2 activation can reverse the immune-suppressive TME by:
-
Reducing Regulatory T cells (Tregs): Treatment with the PKM2 activator TP-1454 has been shown to decrease the population of CD4+Foxp3+ Tregs within the TME in multiple syngeneic mouse models.
-
Modulating Macrophage Polarization: PKM2 activators like TEPP-46 and DASA-58 can reduce the transformation of pro-tumoral M2 macrophages.
-
Enhancing T cell Function: By altering the metabolic landscape of the TME, PKM2 activation may favor glucose utilization by immune cells over cancer cells, thereby enhancing the function of effector T cells.
Preclinical Data: PKM2 Activator and Immunotherapy Combinations
Several preclinical studies have demonstrated the synergistic anti-tumor effects of combining PKM2 activators with immune checkpoint inhibitors. The following tables summarize the key quantitative data from these studies.
| Compound | Cancer Model | Combination Therapy | Tumor Growth Inhibition (TGI) | Reference |
| TP-1454 | MC38 Colorectal Cancer | TP-1454 + anti-PD-1 | 99% (P < 0.001) | |
| TP-1454 | CT26 Colorectal Cancer | TP-1454 + anti-PD-1 | 53% | |
| TP-1454 | MC38 Colorectal Cancer | TP-1454 + anti-CTLA-4 | 96% | |
| TP-1454 | MC38 Colorectal Cancer | TP-1454 + anti-PD-1 + anti-CTLA-4 | 99% |
| Compound | Cancer Model | Effect on Immune Cells | Reference |
| TP-1454 | MC38, 4T1, RENCA | Reduction in CD4+Foxp3+ T-regulatory cells | |
| TEPP-46 | In vitro T cells | Inhibits Th1 and Th17 polarization | |
| DASA-58 | In vitro Macrophages | Inhibits LPS-induced Hif-1α and IL-1β expression |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vivo Syngeneic Mouse Model for Combination Therapy
Objective: To evaluate the in vivo efficacy of a PKM2 activator in combination with an immune checkpoint inhibitor in a syngeneic mouse model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
MC38 colon adenocarcinoma cells
-
This compound (formulated for in vivo administration)
-
Anti-mouse PD-1 antibody (or other checkpoint inhibitor)
-
Isotype control antibody
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles
-
Calipers
Protocol:
-
Cell Culture: Culture MC38 cells in complete RPMI-1640 medium. Ensure cells are in the exponential growth phase before harvesting.
-
Tumor Inoculation:
-
Harvest and wash MC38 cells with sterile PBS.
-
Resuspend cells at a concentration of 5 x 10^6 cells/mL in PBS (or a 1:1 mixture of PBS and Matrigel).
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each C57BL/6 mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish for 7-10 days, or until they reach a palpable size of approximately 50-100 mm³.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment groups (n=8-10 mice per group).
-
Administer the PKM2 activator according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Administer the anti-PD-1 antibody (e.g., 200 µg per mouse) and isotype control via intraperitoneal injection every 3-4 days.
-
-
Endpoint:
-
Continue treatment and monitoring for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³).
-
Euthanize mice and collect tumors, spleens, and draining lymph nodes for further analysis.
-
Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Tumor dissociation kit
-
GentleMACS Dissociator (or similar)
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-mouse CD16/32)
-
Fluorochrome-conjugated antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, Foxp3, CD25, etc.)
-
Live/dead stain
-
Flow cytometer
Protocol:
-
Single-Cell Suspension Preparation:
-
Excise tumors and weigh them.
-
Mechanically and enzymatically digest the tumor tissue according to the manufacturer's protocol for the tumor dissociation kit.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash the cells with FACS buffer and count them.
-
-
Staining:
-
Resuspend 1-2 x 10^6 cells in 100 µL of FACS buffer.
-
Add Fc block and incubate for 10 minutes on ice to prevent non-specific antibody binding.
-
Add the live/dead stain according to the manufacturer's instructions.
-
Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (for Foxp3):
-
Fix and permeabilize the cells using a Foxp3 staining buffer set.
-
Add the anti-Foxp3 antibody and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations.
-
LC-MS/MS Analysis of Glycolytic Intermediates
Objective: To measure the levels of glycolytic metabolites in tumor tissue to assess the metabolic effects of PKM2 activation.
Materials:
-
Tumor tissue
-
Liquid nitrogen
-
80% methanol (pre-chilled to -80°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Metabolite Extraction:
-
Snap-freeze excised tumor tissue in liquid nitrogen.
-
Homogenize the frozen tissue in pre-chilled 80% methanol.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography method (e.g., HILIC).
-
Detect and quantify the targeted glycolytic intermediates using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
In Vitro T Cell Activation and Polarization Assay
Objective: To assess the direct effects of a PKM2 activator on T cell activation and differentiation.
Materials:
-
Splenocytes or purified CD4+ T cells from mice
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Cytokines for T cell polarization (e.g., IL-12 for Th1, IL-4 for Th2)
-
Cell proliferation dye (e.g., CFSE)
-
ELISA kits for cytokine measurement (e.g., IFN-γ, IL-4)
-
Flow cytometer
Protocol:
-
T Cell Isolation: Isolate splenocytes or purify naïve CD4+ T cells from the spleens of mice.
-
T Cell Activation:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Label T cells with a cell proliferation dye.
-
Plate the T cells in the anti-CD3 coated plate with soluble anti-CD28 antibody.
-
Add the PKM2 activator at various concentrations.
-
-
T Cell Polarization: For polarization assays, add the respective cytokines and neutralizing antibodies to the culture medium.
-
Analysis:
-
After 3-5 days of culture, assess T cell proliferation by measuring the dilution of the proliferation dye by flow cytometry.
-
Collect the culture supernatant and measure cytokine production by ELISA.
-
For polarization, perform intracellular cytokine staining and analyze by flow cytometry to determine the percentage of Th1, Th2, etc. cells.
-
PKM2 Enzymatic Activity Assay
Objective: To confirm the activation of PKM2 by the compound in cell lysates or with purified enzyme.
Materials:
-
Recombinant human PKM2 or cell lysates
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
ADP
-
Lactate dehydrogenase (LDH)
-
NADH
-
Spectrophotometer
Protocol:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, LDH, NADH, ADP, and the PKM2 activator at various concentrations.
-
Add the recombinant PKM2 enzyme or cell lysate.
-
Incubate for a few minutes to allow the activator to bind to the enzyme.
-
-
Initiate Reaction: Start the reaction by adding PEP.
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of pyruvate formation by PKM2.
-
-
Data Analysis: Calculate the specific activity of PKM2 in the presence and absence of the activator.
Conclusion
The combination of this compound with immunotherapy, particularly immune checkpoint inhibitors, holds significant promise as a novel cancer treatment strategy. By targeting cancer metabolism, PKM2 activators can remodel the tumor microenvironment to be more responsive to immunotherapy, potentially leading to improved clinical outcomes for a broader range of patients. The protocols provided herein offer a framework for the preclinical evaluation of this exciting combination therapy.
References
Application Notes and Protocols for Western Blot Analysis of PKM2 Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the analysis of Pyruvate Kinase M2 (PKM2) expression levels following experimental treatments, utilizing Western blot analysis. This document includes comprehensive experimental protocols, data presentation in tabular format for clear comparison, and diagrams of relevant signaling pathways and workflows.
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells and plays a role in the Warburg effect.[1][2] It exists in a highly active tetrameric form and a less active dimeric form. The dimeric form of PKM2 is predominantly found in tumor cells and regulates metabolic reprogramming, cell proliferation, and apoptosis.[3][4] Consequently, PKM2 has emerged as a significant target for therapeutic intervention in oncology and other diseases.[3] Western blotting is a fundamental technique to quantify the changes in PKM2 protein expression in response to various treatments, providing insights into the mechanism of action of novel therapeutic agents.
Data Presentation: Quantitative Analysis of PKM2 Expression After Treatment
The following tables summarize quantitative data from representative studies on the modulation of PKM2 expression by different treatments as determined by Western blot analysis.
Table 1: Effect of a Small Molecule Inhibitor (SMI) on PKM2 Protein Expression in Non-Small-Cell Lung Cancer (NSCLC) Cells.
| Treatment Concentration (µM) | Cytoplasmic PKM2 Expression (% of Control) | Nuclear PKM2 Expression (% of Control) |
| 0 (Control) | 100 | 100 |
| 10 | 85 | 120 |
| 20 | 65 | 145 |
| 40 | 42 | 160 |
| 80 | 28 | 175 |
Data is conceptual and derived from trends reported in the literature.
Table 2: Effect of Compound 3K on PKM2 Protein Expression in Ovarian Cancer Cells (SK-OV-3).
| Treatment | PKM2 Expression (Ratio to β-actin) |
| Control | 1.00 |
| Compound 3K (1 µM) | 0.78 |
| Compound 3K (2.5 µM) | 0.45 |
| Compound 3K (5 µM) | 0.18 |
Data is conceptual and based on findings from published studies.
Table 3: Time-Dependent Effect of Compound 3K (5 µM) on PKM2 Protein Expression.
| Treatment Time (hours) | PKM2 Expression (Ratio to β-actin) |
| 0 | 1.00 |
| 6 | 0.65 |
| 12 | 0.32 |
| 24 | 0.15 |
Data is conceptual and reflects trends observed in research articles.
Table 4: Effect of Metformin on PKM2 Protein Expression in Bladder Cancer Cells.
| Treatment | PKM2 Expression (Ratio to β-actin) |
| Control | 1.00 |
| Metformin (10 mM) | 0.62 |
| Metformin (20 mM) | 0.41 |
| Metformin (50 mM) | 0.25 |
Conceptual data based on published experimental results.
Experimental Protocols
Cell Lysis and Protein Extraction
This protocol is suitable for cultured cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes, pre-cooled
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).
-
Using a cell scraper, scrape the adherent cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant containing the soluble proteins to a new pre-cooled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
Store the protein samples at -80°C until further use.
SDS-PAGE and Western Blotting
Materials:
-
Protein samples
-
Laemmli sample buffer (2X or 4X)
-
SDS-PAGE gels (8-12% acrylamide is suitable for PKM2, which has a molecular weight of approximately 58-60 kDa)
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PKM2 (e.g., Rabbit polyclonal or Mouse monoclonal)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Thaw the protein lysates on ice. Normalize the protein concentration for all samples with lysis buffer.
-
Add an equal volume of 2X Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against PKM2 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
For quantitative analysis, use densitometry software (e.g., ImageJ) to measure the band intensities. Normalize the PKM2 band intensity to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Western Blot Experimental Workflow for PKM2 Analysis.
Caption: Simplified PKM2 Signaling Pathways.
References
- 1. Anti-PKM2 (C-terminal) antibody produced in rabbit ~1.5 mg/mL, affinity isolated antibody [sigmaaldrich.com]
- 2. PKM2 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. The Role of PKM2 in Multiple Signaling Pathways Related to Neurological Diseases - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
Application of PKM2 Activator 3 in Studying Serine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that is frequently overexpressed in cancer cells. Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. This regulation allows cancer cells to divert glycolytic intermediates into biosynthetic pathways, including the de novo synthesis of serine, to support rapid proliferation.[1] Small molecule activators of PKM2, such as the compound referred to as PKM2 activator 3 (a quinolone sulfonamide, also known as compound 9 in some publications), lock the enzyme in its active tetrameric form.[2] This forces a metabolic shift in cancer cells, providing a powerful tool to investigate the interplay between glycolysis and serine metabolism. This document provides detailed application notes and protocols for utilizing this compound in such studies.
Pharmacological activation of PKM2 shunts glycolytic intermediates away from the serine biosynthetic pathway, leading to a dependency on extracellular serine for survival, a state known as serine auxotrophy.[3] This induced metabolic vulnerability presents a potential therapeutic strategy for cancers dependent on serine biosynthesis.
Principle of Action
In proliferating cancer cells, the dimeric form of PKM2 has low enzymatic activity, leading to the accumulation of upstream glycolytic intermediates, including 3-phosphoglycerate (3-PG). 3-PG is the entry point for the de novo serine synthesis pathway. This compound allosterically binds to PKM2, stabilizing the active tetrameric conformation. This mimics the activity of the PKM1 isoform, leading to a rapid conversion of phosphoenolpyruvate (PEP) to pyruvate. Consequently, the pool of 3-PG is depleted, reducing the carbon flow into the serine synthesis pathway and inducing serine auxotrophy.
Data Presentation
The following tables summarize quantitative data from studies using PKM2 activators to investigate serine metabolism.
Table 1: In Vitro and Cellular Activity of this compound (Compound 9)
| Parameter | Cell Line | Value | Reference |
| AC50 (in cell lysate) | A549 | 45 nM | |
| PKM2 Activation (in cell lysate) | A549 | 6-fold |
Table 2: Metabolic Effects of this compound in A549 Cells
| Metabolite | Treatment | Change | Reference |
| 15N-labeled Serine | 0.5 µM Compound 9 (24 hr) | Sharply reduced | |
| Total Serine | 0.5 µM Compound 9 (24 hr) | No significant change | |
| Ribulose-5-phosphate (R5p) | 0.5 µM Compound 9 (24 hr) | Decreased | |
| 3-Phosphoglycerate (3-PG) | 0.5 µM Compound 9 (24 hr) | Decreased |
Table 3: Effect of PKM2 Activation on Cell Proliferation under Serine Deprivation
| Cell Line | Treatment | Effect on Proliferation | Reference |
| A549 | This compound + Serine Deprivation | Cytostatic (inhibition of proliferation) | |
| Carm1 knockout MEFs | TEPP-46 + Serine Deprivation | Abolished resistance to serine depletion |
Experimental Protocols
Protocol 1: Determination of PKM2 Activity in Cell Lysates
This protocol is designed to measure the activity of PKM2 in cells treated with an activator.
Materials:
-
This compound (Compound 9)
-
A549 lung carcinoma cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Pyruvate kinase activity assay kit
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed A549 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for 90 minutes.
-
Wash the cells twice with PBS.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Measure the protein concentration of the supernatant.
-
Determine the pyruvate kinase activity in the lysate using a commercial assay kit, following the manufacturer's instructions.
-
Normalize the pyruvate kinase activity to the protein concentration.
Protocol 2: Metabolomic Analysis of Serine Metabolism
This protocol outlines the steps for analyzing the effect of PKM2 activation on the carbon flow into the serine synthesis pathway using stable isotope tracing.
Materials:
-
This compound (Compound 9)
-
A549 cells
-
Culture medium, with and without serine
-
[U-13C]-glucose or [15N]-glutamine
-
Methanol (80%, pre-cooled)
-
LC-MS/MS system
Procedure:
-
Culture A549 cells in complete medium.
-
Treat cells with this compound (e.g., 0.5 µM) or DMSO (vehicle control) for 24 hours.
-
For the final few hours of treatment, switch to a medium containing a stable isotope tracer (e.g., [15N]-glutamine to trace nitrogen into serine).
-
Rapidly wash the cells three times with ice-cold PBS.
-
Extract metabolites by adding pre-cooled 80% methanol and incubating on dry ice for 15 minutes.
-
Collect the metabolite extracts and dry them down.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples to determine the relative abundance of labeled and unlabeled serine and other relevant metabolites.
References
Troubleshooting & Optimization
PKM2 activator 3 solubility and preparation for in vitro studies
This technical support guide provides detailed information, protocols, and troubleshooting advice for researchers using PKM2 activator 3 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, cell-permeable small molecule that allosterically activates Pyruvate Kinase M2 (PKM2). PKM2 is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In many cancer cells, PKM2 is present in a less active dimeric form, which diverts glucose metabolites towards anabolic processes that support cell proliferation. This compound binds to and stabilizes the highly active tetrameric form of the enzyme, promoting the conversion of PEP to pyruvate and shifting metabolism away from biosynthesis and towards energy production.[1][2] This can impact cellular processes such as proliferation and survival.[3]
Q2: What is the potency of this compound?
The potency of this compound has been determined in both enzymatic and cell-based assays.
| Assay Type | Parameter | Value | Reference Cell Line |
| Enzymatic Assay | AC50 | ~17-90 nM | Recombinant human PKM2 |
| Cell-Based Assay | AC50 | ~45 nM | A549 lung cancer cells |
| Table 1: Potency of this compound. The AC50 is the concentration required to achieve 50% of the maximum activation.[1][4] |
Q3: What are the recommended solvents and storage conditions for this compound?
Proper handling and storage are critical for maintaining the activity of the compound.
| Parameter | Recommendation |
| Solubility | Soluble in DMSO (e.g., 5 mg/mL). Insoluble in water and ethanol. |
| Stock Solution Preparation | Prepare a concentrated stock solution in high-quality, anhydrous DMSO. For example, to prepare a 10 mM stock solution from a compound with a molecular weight of 502.58 g/mol , dissolve 5.03 mg in 1 mL of DMSO. |
| Storage of Solid Compound | Store at 2-8°C, protected from light. |
| Storage of Stock Solution | Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C. Stock solutions are reported to be stable for up to 6 months under these conditions. |
Table 2: Solubility and Storage Recommendations for this compound.
Experimental Protocols and In Vitro Study Preparation
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication in an ultrasonic bath can be used to aid dissolution if precipitation is observed.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile tubes. Store the aliquots at -20°C.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Application: Add the final working solutions to your cell cultures. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you can perform a 1:1000 dilution.
Recommended Working Concentrations:
The optimal concentration of this compound will vary depending on the cell line and experimental endpoint. Based on its potency and data from similar activators, a good starting range for cell-based assays is 100 nM to 10 µM . It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | - Stock concentration is too high.- DMSO has absorbed moisture.- Improper storage. | - Use fresh, anhydrous DMSO for reconstitution.- Try preparing a slightly lower concentration stock solution.- Gently warm the solution to 37°C or sonicate briefly to redissolve.- Ensure proper storage at -20°C in tightly sealed vials. |
| Precipitation in Culture Medium | - Poor aqueous solubility of the compound.- Final concentration is above the solubility limit in the medium. | - Ensure thorough mixing when diluting the DMSO stock into the aqueous medium.- Decrease the final concentration of the activator in your experiment.- Check that the final DMSO concentration is not too high, as this can sometimes cause precipitation of media components. |
| No or Low Activity Observed | - Inactive compound due to improper storage or handling.- Suboptimal concentration used.- Cell line is not responsive.- Assay conditions are not optimal. | - Use a fresh aliquot of the stock solution.- Perform a dose-response curve to find the optimal concentration.- Confirm PKM2 expression in your cell line.- Ensure the assay readout is sensitive and appropriate for detecting changes in PKM2 activity (e.g., lactate production, serine biosynthesis). |
| Cell Toxicity or Off-Target Effects | - Compound concentration is too high.- DMSO concentration is too high.- The observed effect is a genuine, but unintended, biological consequence. | - Lower the concentration of the PKM2 activator.- Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).- Include a vehicle control (medium with the same concentration of DMSO) in all experiments.- Consider using a structurally related but inactive analog as a negative control if available. |
Table 3: Troubleshooting Common Issues in In Vitro Studies with this compound.
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing this compound and the core signaling context of its action.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis [dspace.mit.edu]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing PKM2 Activator 3 Treatment
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing the treatment duration of PKM2 activator 3 in cell culture experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Pyruvate Kinase M2 (PKM2) and why is it a target for cancer therapy?
Pyruvate Kinase M2 (PKM2) is a key enzyme that catalyzes the final, rate-limiting step in glycolysis—the conversion of phosphoenolpyruvate (PEP) to pyruvate, generating ATP.[1] Unlike other isoforms, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][2] In many cancer cells, PKM2 is predominantly in its dimeric form. This slows down glycolysis, causing an accumulation of upstream glycolytic intermediates that are then diverted into anabolic pathways, such as the pentose phosphate pathway and serine biosynthesis.[3][4] These pathways produce the necessary building blocks (nucleotides, amino acids, lipids) to support rapid cell proliferation. Therefore, targeting PKM2 with activators to stabilize its active tetrameric form is a promising strategy to reverse this metabolic phenotype and inhibit tumor growth.
Q2: What is this compound and how does it work?
This compound is a small molecule designed to allosterically activate PKM2. Its mechanism involves binding to a specific pocket on the PKM2 protein, which stabilizes the enzyme in its highly active tetrameric conformation. This forces cancer cells to shift their metabolism from an anabolic state back towards energy production (ATP generation) through glycolysis, thereby reducing the availability of biosynthetic precursors required for proliferation. This compound has a reported half-maximal activation concentration (AC50) of 90 nM in enzymatic assays.
Q3: What is the primary objective of optimizing the treatment duration with this compound?
The primary objective is to identify the minimum time required to achieve a desired biological effect while minimizing potential off-target effects or cytotoxicity. This optimal duration can vary significantly depending on the experimental endpoint, which could be:
-
Enzymatic Activation: The most immediate effect, often measurable within hours.
-
Metabolic Reprogramming: Changes in metabolite levels (e.g., reduced lactate production, altered glucose consumption) may require 6 to 48 hours.
-
Gene Expression Changes: Transcriptional responses to metabolic shifts can occur over a similar timeframe.
-
Anti-proliferative Effects: A reduction in cell growth or viability is typically a longer-term endpoint, often requiring 24 to 72 hours, and may only be observable under specific nutrient-stressed conditions.
Q4: What are the recommended starting points for concentration and duration?
-
Concentration: Start with a concentration that is 5-10 times the enzymatic AC50 value to ensure target engagement in a cellular context. Given the reported AC50 of 90 nM for this compound, a starting concentration range of 500 nM to 1 µM is reasonable. Always perform a dose-response curve first to determine the optimal, non-toxic concentration for your specific cell line.
-
Duration: A time-course experiment is essential. Recommended starting time points are 0h (control), 3h, 6h, 12h, 24h, and 48h. This range allows for the capture of early enzymatic and metabolic changes as well as later effects on cell proliferation.
Section 2: Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol outlines the steps to identify the optimal treatment duration of this compound for achieving maximal enzymatic activation and observing desired phenotypic effects.
Methodology:
-
Cell Seeding: Seed the cancer cell line of interest (e.g., A549, H1299) in multiple plates (e.g., 6-well or 96-well, depending on the endpoint assay) at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency by the final time point.
-
Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO₂). For some experiments, you may need to test under specific nutrient-deprived or hypoxic conditions, as the effects of PKM2 activation can be more pronounced in these environments.
-
Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing this compound at a pre-determined optimal concentration (e.g., 1 µM). Include a vehicle control (e.g., DMSO).
-
Time Points: Incubate the cells and harvest them at various time points (e.g., 0, 3, 6, 12, 24, and 48 hours).
-
Harvesting and Analysis: At each time point, perform the following:
-
Supernatant Collection: Collect the cell culture medium to measure extracellular lactate and glucose levels.
-
Cell Lysate Preparation: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer). Use these lysates for PKM2 activity assays and Western blotting.
-
Cell Viability: For parallel plates, perform a cell viability assay (e.g., CellTiter-Glo, MTT) to assess cytotoxicity and anti-proliferative effects.
-
-
Data Interpretation: Analyze the data from all assays to determine the time point at which the desired effect (e.g., >80% PKM2 activation, significant change in lactate production) is maximal without inducing excessive cell death.
Protocol 2: Measuring PKM2 Activity in Cell Lysates
This protocol uses a lactate dehydrogenase (LDH)-coupled enzymatic assay to measure PKM2 activity by monitoring the decrease in NADH absorbance.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
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Substrates: Phosphoenolpyruvate (PEP), ADP
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Coupling Enzyme/Substrate: Lactate Dehydrogenase (LDH), NADH
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Treated cell lysates
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96-well UV-transparent plate
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Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Methodology:
-
Prepare Master Mix: In the assay buffer, prepare a master mix containing 200 µM PEP, 200 µM ADP, 200 µM NADH, and ~10-20 units/mL of LDH.
-
Add Lysate: Add 10-20 µg of cell lysate from each experimental time point to the wells of the 96-well plate.
-
Initiate Reaction: Add the master mix to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
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Calculate Activity: The rate of NADH oxidation (decrease in A340) is directly proportional to the rate of pyruvate production by PKM2. Calculate the slope of the linear portion of the kinetic curve (ΔA340/min). PKM2 activity can be expressed relative to the vehicle-treated control.
Section 3: Data Presentation & Interpretation
Quantitative data should be summarized to compare the effects across different time points.
Table 1: Hypothetical Time-Course Data for this compound (1 µM) Treatment in A549 Cells
| Treatment Duration (hours) | Relative PKM2 Activity (%) | Cell Viability (%) | Lactate Production (mM) |
| 0 (Vehicle) | 100 ± 8 | 100 ± 5 | 11.8 ± 0.9 |
| 3 | 450 ± 25 | 98 ± 6 | 9.5 ± 0.7 |
| 6 | 580 ± 30 | 95 ± 5 | 7.2 ± 0.6 |
| 12 | 610 ± 35 | 92 ± 7 | 6.1 ± 0.5 |
| 24 | 590 ± 40 | 85 ± 8 | 5.8 ± 0.4 |
| 48 | 550 ± 45 | 75 ± 9 | 5.9 ± 0.5 |
Data are represented as mean ± SD.
Interpretation:
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PKM2 Activity: Maximal enzymatic activation is achieved between 6 and 12 hours.
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Metabolic Effect: A significant decrease in lactate production is seen by 6 hours and plateaus around 12-24 hours.
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Viability: A noticeable decrease in cell viability begins after 24 hours of treatment.
Section 4: Troubleshooting Guide
Q: I am not observing any significant effect after treating my cells.
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No PKM2 Activation: First, confirm that your compound is active by testing it on recombinant PKM2 protein. If it is active, ensure your cell line expresses sufficient levels of PKM2. You may also need to optimize your cell lysis and assay conditions.
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PKM2 Activation but No Phenotypic Effect: The effects of PKM2 activation on cell proliferation are often subtle in standard culture media. Many cancer cells can compensate by scavenging necessary nutrients from the medium. Try testing the compound under nutrient-stressed conditions, such as in media lacking non-essential amino acids (especially serine) or under hypoxia (1% O₂), where the reliance on anabolic pathways is greater. You may also need to extend the treatment duration beyond 48 hours.
Q: I am observing high levels of cell death, even at short time points.
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This suggests either high sensitivity of the cell line or potential off-target toxicity. Perform a detailed dose-response curve starting from a low nanomolar range to find the concentration that activates PKM2 without causing immediate, widespread cell death. Shorten the initial time-course experiment to include earlier time points (e.g., 1, 2, 4 hours) to pinpoint the onset of toxicity.
Q: My results are inconsistent between experiments.
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Inconsistency often stems from variability in cell culture conditions. Ensure you are using cells within a consistent and low passage number range. Standardize the seeding density to ensure confluency is similar at the start of each experiment. Prepare fresh dilutions of the PKM2 activator for each experiment from a validated stock solution.
Section 5: PKM2 Signaling Pathway
This diagram illustrates the central role of PKM2 in regulating the balance between energy production and anabolism in cancer cells and how PKM2 activators shift this balance.
References
- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 2. Evidence That Does Not Support Pyruvate Kinase M2 (PKM2)-catalyzed Reaction as a Rate-limiting Step in Cancer Cell Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of PKM2 activator 3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PKM2 activator 3. The information is intended for scientists and drug development professionals to address potential issues and understand unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that allosterically activates Pyruvate Kinase M2 (PKM2). It binds to a site at the interface of PKM2 subunits, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[1] This binding promotes and stabilizes the active tetrameric conformation of PKM2, leading to a significant increase in its enzymatic activity.[1][2] This mimics the high, constitutive activity of the PKM1 isoform.[1]
Q2: What are the expected on-target effects of this compound in cancer cells?
A2: By forcing PKM2 into its active tetrameric state, the activator is expected to increase the rate of glycolysis, leading to higher consumption of glucose and increased production of pyruvate and lactate.[3] This metabolic shift is intended to suppress tumor growth by diverting glucose metabolites away from anabolic pathways that support cell proliferation.
Q3: What are potential off-target or unexpected systemic effects of activating PKM2?
A3: While "off-target" typically refers to unintended binding to other proteins, the potent activation of PKM2 can lead to significant systemic metabolic and signaling changes that researchers might not anticipate. These can be considered "off-target effects" in a broader sense. Key examples include:
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Induction of Serine Auxotrophy: A primary consequence of PKM2 activation is the shunting of glycolytic intermediates towards pyruvate production, thereby reducing the carbon flow into the serine biosynthetic pathway. This can make cancer cells dependent on external sources of serine for survival and proliferation.
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Alterations in EGFR Signaling: Extracellular PKM2 has been shown to induce the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and activate its downstream signaling pathways, including the Erk and Akt pathways. While this compound acts intracellularly, researchers should be aware of potential crosstalk between metabolic changes and growth factor signaling.
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Impact on Mitochondrial Respiration: While some studies show that replacing PKM2 with the constitutively active PKM1 can enhance oxygen consumption, acute treatment with PKM2 activators like DASA-58 did not significantly affect oxygen consumption in H1299 cells. However, other reports suggest that PKM2 activation may lead to reduced oxygen consumption in certain breast cancer cell lines, not due to direct mitochondrial inhibition, but as a broader metabolic reprogramming effect.
Troubleshooting Guide
Issue 1: I'm observing a cellular phenotype (e.g., changes in cell proliferation, morphology) that doesn't seem to correlate with the expected increase in glycolytic flux.
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Possible Cause 1: Cell-type specific metabolic wiring.
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Troubleshooting: The metabolic network of your specific cell line may be less reliant on the pathways that are affected by PKM2 activation. Consider performing metabolic flux analysis to trace the fate of glucose carbons and understand how PKM2 activation is reprogramming metabolism in your specific model.
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Possible Cause 2: Non-canonical functions of PKM2.
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Troubleshooting: PKM2 can translocate to the nucleus and act as a protein kinase or a transcriptional co-activator, influencing gene expression independently of its metabolic activity. Your observed phenotype might be related to these non-metabolic functions. Consider performing subcellular fractionation and western blotting to check the nuclear localization of PKM2 with and without the activator.
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Possible Cause 3: Downstream systemic effects.
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Troubleshooting: As mentioned in the FAQs, PKM2 activation can induce serine auxotrophy. Ensure your cell culture medium contains sufficient serine. Conversely, you could test if the observed phenotype is exacerbated by serine depletion.
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Issue 2: My compound shows unexpected toxicity in cell lines, even at concentrations that should only activate PKM2.
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Possible Cause 1: Severe metabolic stress.
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Troubleshooting: The rapid activation of glycolysis can lead to significant changes in the cellular energy state (e.g., ATP/ADP ratio) and redox balance. This metabolic shock could be toxic to some cell lines. Try a dose-response and time-course experiment to see if lower concentrations or shorter incubation times are less toxic while still achieving PKM2 activation.
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Possible Cause 2: On-target toxicity in a specific context.
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Troubleshooting: In combination with other metabolic stressors, PKM2 activation can become toxic. For example, the PKM2 activator TEPP-46 sensitizes cancer cells to the toxic glucose analog 2-deoxy-D-glucose (2-DG). Review the components of your culture medium and any other treatments to check for potential synergistic toxicities.
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Possible Cause 3: Undisclosed off-target binding.
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Troubleshooting: While this compound is designed to be specific, off-target binding to other proteins cannot be entirely ruled out without comprehensive screening. Consider performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with PKM2 in your cells. If the toxicity persists at concentrations that do not show significant PKM2 engagement, an off-target effect is more likely.
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Issue 3: I am not observing the expected increase in lactate production after treatment with this compound.
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Possible Cause 1: Insufficient compound concentration or activity.
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Troubleshooting: Confirm the potency of your batch of this compound. Perform a dose-response experiment to determine the EC50 for PKM2 activation in your cell line by measuring pyruvate kinase activity in cell lysates.
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Possible Cause 2: Pyruvate is being shunted to the TCA cycle.
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Troubleshooting: While cancer cells often exhibit the Warburg effect (conversion of pyruvate to lactate even in the presence of oxygen), potent PKM2 activation might, in some contexts, lead to increased pyruvate flux into the mitochondria for oxidative phosphorylation. Measure oxygen consumption to assess changes in mitochondrial respiration.
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Possible Cause 3: Assay limitations.
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Troubleshooting: Ensure your lactate detection assay is sensitive enough and that you are measuring at an appropriate time point. Lactate production can change over time, so a time-course experiment may be informative. The lactate dehydrogenase (LDH) coupled assay is a common and sensitive method for this purpose.
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Quantitative Data Summary
The following table summarizes the activation concentrations for representative PKM2 activators. Note that "this compound" is a placeholder name; data for well-characterized activators TEPP-46 and DASA-58 are provided as a reference.
| Compound | Target | Assay Type | AC50 / EC50 | Reference |
| This compound | PKM2 | Enzymatic Assay | 90 nM | MedChemExpress |
| TEPP-46 | PKM2 | Recombinant Enzyme Assay | 92 nM | |
| DASA-58 | PKM2 | Recombinant Enzyme Assay | 38 nM | |
| DASA-58 | PKM2 | Cellular Assay (A549 cells) | 19.6 µM |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that a compound binds to its intended target within intact cells. The principle is that a protein stabilized by ligand binding will have a higher melting temperature.
Workflow:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Methodology:
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Cell Culture: Grow cells of interest (e.g., A549) in appropriate culture medium until they reach 80-90% confluency.
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Treatment: Harvest cells and resuspend them in fresh medium. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
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Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
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Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
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Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble PKM2 using Western blotting or an ELISA.
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Data Analysis: Plot the amount of soluble PKM2 as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 2: In Vitro Kinase Profiling for Off-Target Selectivity
This protocol is used to screen a compound against a large panel of kinases to identify potential off-target interactions. A radiometric assay is a common format.
Workflow:
Caption: Workflow for in vitro radiometric kinase profiling.
Methodology:
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Compound Preparation: Prepare a series of dilutions of this compound in DMSO.
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Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific kinase from the panel, and the diluted compound or DMSO control.
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Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
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Kinase Reaction: Initiate the reaction by adding a mixture of the specific substrate for that kinase and [γ-³³P]ATP.
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Termination and Capture: After a set incubation time, stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
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Washing: Wash the filter plate multiple times to remove any unincorporated [γ-³³P]ATP.
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Detection: Measure the radioactivity in each well using a scintillation counter.
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Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration compared to the DMSO control. Determine the IC50 value for any kinases that show significant inhibition by fitting the data to a dose-response curve.
Signaling and Metabolic Pathway Diagrams
PKM2 Activation and Downstream Metabolic Shift
Activation of PKM2 shifts the metabolic flux of glycolysis, impacting key anabolic pathways.
Caption: PKM2 activation shifts glucose metabolism towards pyruvate production.
Potential Crosstalk with EGFR Signaling
Extracellular PKM2 has been implicated in activating the EGFR pathway. This diagram illustrates the potential, though indirect, link that researchers should be aware of.
Caption: Potential activation of EGFR signaling by extracellular PKM2.
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate kinase M2 activators suppress tumour formation - ecancer [ecancer.org]
- 3. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in PKM2 activator 3 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving PKM2 Activator 3.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing high variability between replicate wells in my PKM2 activity assay?
Answer: High variability between replicates can stem from several factors related to assay setup and execution.
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Inconsistent Pipetting: Inaccurate or inconsistent pipetting of enzymes, substrates, or the activator can lead to significant well-to-well differences.
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Solution: Use calibrated pipettes and ensure proper pipetting technique. For multi-well plates, preparing a master mix for reagents can help ensure consistency across wells.
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Temperature Fluctuations: PKM2 activity is sensitive to temperature. Inconsistent temperatures across the assay plate can cause variability.
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Solution: Ensure the assay plate and all reagents are equilibrated to the recommended temperature before starting the reaction. Use a temperature-controlled plate reader if possible.
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Reagent Instability: Improperly stored or handled reagents, such as the PKM2 enzyme or the activator, can lose activity, leading to inconsistent results.
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Solution: Aliquot reagents upon receipt and store them at the recommended temperatures. Avoid repeated freeze-thaw cycles.
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Edge Effects in Microplates: Wells on the edge of a microplate are more prone to evaporation, which can concentrate reactants and alter enzyme kinetics.
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Solution: Avoid using the outer wells of the plate for critical samples. If this is not possible, fill the outer wells with a buffer or water to create a humidity barrier.
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Question: My this compound dose-response curve is not sigmoidal or shows a poor fit. What could be the cause?
Answer: An abnormal dose-response curve can indicate issues with the activator itself or the assay conditions.
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Incorrect Activator Concentration Range: The tested concentrations of this compound may be too high or too low to define the full sigmoidal curve.
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Solution: Perform a wider range of serial dilutions, spanning several orders of magnitude, to identify the optimal concentration range for determining the AC50.
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Activator Solubility Issues: this compound may not be fully soluble at higher concentrations, leading to a plateau or even a decrease in activity.
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Solution: Ensure the activator is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in the assay buffer. Check the final solvent concentration in the assay to ensure it is not inhibiting the enzyme.
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Presence of Contaminants: Contaminants in the enzyme preparation or other reagents can interfere with the assay.
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Solution: Use highly purified PKM2 enzyme and high-quality reagents.
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Question: The measured AC50 value for this compound is different from the published value.
Answer: Discrepancies in AC50 values can arise from differences in experimental conditions.
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Assay Buffer Composition: The pH, ionic strength, and presence of cofactors in the assay buffer can all influence enzyme activity and activator potency.
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Solution: Carefully review and match the assay conditions described in the literature or by the manufacturer. Key components to consider include the concentrations of MgCl2, KCl, and any allosteric regulators.
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Enzyme Concentration: The concentration of the PKM2 enzyme can affect the apparent potency of an activator.
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Solution: Use a consistent and optimized concentration of PKM2 in all experiments.
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Substrate Concentrations: The concentrations of the substrates, phosphoenolpyruvate (PEP) and adenosine diphosphate (ADP), can impact the measured AC50 value.
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Solution: Use substrate concentrations that are appropriate for the assay and are consistent with published methods.
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Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is an allosteric activator of Pyruvate Kinase M2 (PKM2). PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[1] In many cancer cells, the dimeric form is predominant, which slows down glycolysis and allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways to support cell proliferation.[1] this compound binds to a site on the PKM2 protein that is distinct from the active site, stabilizing the active tetrameric conformation of the enzyme. This leads to an increase in the catalytic activity of PKM2, promoting the conversion of phosphoenolpyruvate (PEP) to pyruvate.
What are the key differences between the LDH-coupled and luminescence-based PKM2 activity assays?
The two most common methods for measuring PKM2 activity are the lactate dehydrogenase (LDH)-coupled assay and luminescence-based assays like the Kinase-Glo® assay.
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LDH-Coupled Assay: This is a spectrophotometric assay that measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by LDH, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.[2]
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Luminescence-Based Assay: This type of assay, such as the Kinase-Glo® assay, measures the amount of ATP produced by the PKM2 reaction. The ATP is used by a luciferase enzyme to generate a luminescent signal that is proportional to the PKM2 activity.[2]
A key difference is that the LDH-coupled assay is a continuous kinetic assay, while the luminescence-based assay is an endpoint assay. The choice of assay can depend on the available equipment and potential for interference from the test compounds.
How does the endogenous activator Fructose-1,6-bisphosphate (FBP) affect experiments with this compound?
Fructose-1,6-bisphosphate (FBP) is a natural allosteric activator of PKM2.[3] The presence of FBP in your assay will increase the baseline activity of PKM2 and can affect the apparent potency of this compound. For activator screening, it is often recommended to perform the assay in the absence of FBP to maximize the dynamic range for detecting activation.
Can post-translational modifications of PKM2 affect my results?
Yes, post-translational modifications (PTMs) such as phosphorylation and acetylation can significantly impact PKM2 activity and its response to activators. For example, phosphorylation of PKM2 at tyrosine 105 (Y105) can inhibit its activity by preventing the formation of the active tetramer. When working with cell lysates, the PTM status of the endogenous PKM2 should be considered as a potential source of variability.
Quantitative Data Summary
The following tables summarize key quantitative data for common PKM2 activators.
| Activator | AC50 (nM) | Assay Conditions | Reference |
| This compound | 90 | Specific assay conditions not detailed | |
| TEPP-46 | 92 | In vitro biochemical assay | |
| DASA-58 | Not specified | Allosteric activator |
| Factor | Effect on PKM2 Activity | Notes |
| Fructose-1,6-bisphosphate (FBP) | Allosteric Activator | Promotes tetramer formation. |
| Serine | Allosteric Activator | Can activate PKM2. |
| Phenylalanine | Allosteric Inhibitor | Reduces affinity for PEP. |
| Alanine | Allosteric Inhibitor | Endogenous inhibitor. |
| ATP | Allosteric Inhibitor | High concentrations can inhibit PKM2 activity. |
| Phosphorylation (Y105) | Inhibition | Prevents tetramer formation. |
| Acetylation (K305) | Inhibition | Reduces affinity for PEP. |
| Oxidation (C358) | Inhibition | Reduces PKM2 activity. |
Experimental Protocols
Detailed Protocol for LDH-Coupled PKM2 Activation Assay
This protocol is for a 96-well plate format and is adapted from standard published methods.
Materials:
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Recombinant Human PKM2
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This compound
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Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
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Phosphoenolpyruvate (PEP)
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Adenosine diphosphate (ADP)
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NADH
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Lactate Dehydrogenase (LDH)
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96-well UV-transparent microplate
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Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
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Prepare a stock solution of this compound in 100% DMSO.
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Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
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Prepare a master mix containing Assay Buffer, PEP, ADP, NADH, and LDH at their final desired concentrations.
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Assay Plate Setup:
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Add the serially diluted this compound or vehicle control (Assay Buffer with DMSO) to the appropriate wells of the 96-well plate.
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Add the master mix to all wells.
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Initiate the Reaction:
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Add the recombinant PKM2 enzyme to each well to start the reaction.
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-
Data Acquisition:
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Immediately place the plate in a spectrophotometer pre-warmed to the desired temperature (e.g., 25°C or 37°C).
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Measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes.
-
-
Data Analysis:
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Calculate the rate of NADH consumption (the slope of the linear portion of the absorbance vs. time curve).
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Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the AC50 value.
-
Visualizations
Caption: PKM2 signaling and metabolic regulation.
Caption: General experimental workflow for PKM2 activator assays.
References
Addressing resistance to PKM2 activator 3 in cancer cells
Technical Support Center: PKM2 Activator 3
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule allosteric activator of Pyruvate Kinase M2 (PKM2). In cancer cells, PKM2 is often found in a low-activity dimeric state, which diverts glycolytic intermediates into biosynthetic pathways that support cell proliferation.[1][2] this compound binds to the subunit interface of PKM2, stabilizing the highly active tetrameric form.[3] This enzymatic activation enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, redirecting glucose metabolism back towards oxidative phosphorylation and away from anabolic pathways, thereby suppressing tumor growth.[4][5]
Q2: How does this compound selectively target cancer cells?
A2: The selectivity is based on the expression and oligomeric state of PKM2. Most healthy, differentiated tissues express the constitutively active PKM1 isoform, while many cancer cells predominantly express the PKM2 isoform. Furthermore, in cancer cells, PKM2 exists in a dynamic equilibrium between the active tetramer and a less active dimer. This compound specifically stabilizes the tetrameric conformation of PKM2 and does not activate the PKM1 isoform.
Q3: What are the known primary resistance mechanisms to PKM2 activators like Activator 3?
A3: Resistance to PKM2 activators can emerge through several mechanisms:
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PKM2 Gene Mutations: Specific mutations within the PKM2 gene can alter the drug-binding site or affect the allosteric regulation of the enzyme, reducing the efficacy of the activator. For instance, mutations near the FBP-binding pocket or at the dimer-dimer interface can destabilize the tetrameric state that activators aim to promote.
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Metabolic Reprogramming: Cancer cells can adapt by upregulating alternative metabolic pathways to compensate for the enforced glycolytic flux. This may include increased reliance on glutaminolysis or the pentose phosphate pathway (PPP) to generate necessary biosynthetic precursors.
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Post-Translational Modifications (PTMs): PTMs such as phosphorylation (e.g., at Y105) or acetylation (e.g., at K305, K433) can inhibit PKM2 tetramer formation and activity, potentially overriding the effect of an activator.
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Altered Protein Expression: A switch in isoform expression from PKM2 back to PKM1, or changes in the expression of regulatory proteins, can also confer resistance.
Q4: Can this compound affect the non-metabolic functions of PKM2?
A4: Yes. The dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase or a transcriptional co-activator for genes involved in proliferation and survival, such as HIF-1α and c-Myc. By promoting the formation of the cytoplasmic, active tetramer, this compound is expected to reduce the nuclear pool of dimeric PKM2, thereby inhibiting these non-glycolytic oncogenic functions.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value or lack of response in a specific cancer cell line.
| Possible Cause | Suggested Action |
| PKM2 Mutation | Sequence the PKM2 gene in your cell line to check for mutations in the activator binding site or allosteric regulatory domains. |
| Low PKM2 Expression | Confirm PKM2 protein expression levels via Western blot. Some cell lines may express low levels of PKM2 or predominantly express the PKM1 isoform. |
| Compensatory Metabolic Pathways | Perform metabolic flux analysis to determine if cells have upregulated alternative pathways (e.g., serine biosynthesis, glutaminolysis). Consider combination therapy with inhibitors of these pathways. |
| Post-Translational Modifications | Analyze PKM2 for inhibitory PTMs like Y105 phosphorylation. Activators may be less effective in the presence of signals that strongly favor the dimeric state. |
| Drug Efflux | The cell line may express high levels of multidrug resistance (MDR) transporters. Test for synergy with known MDR inhibitors. |
Issue 2: Inconsistent results in cell viability assays (e.g., MTT, MTS).
| Possible Cause | Suggested Action |
| Compound Instability | Prepare fresh stock solutions of this compound. Verify the stability of the compound in your specific cell culture medium over the course of the experiment. |
| Assay Interference | Some compounds can interfere with the enzymatic reduction of tetrazolium salts. Run a cell-free control with media, activator, and the assay reagent to check for direct chemical reactions. Consider using an alternative viability assay, such as an ATP-based assay (e.g., CellTiter-Glo). |
| Cell Seeding Density | Optimize cell seeding density. Confluency can significantly alter cellular metabolism and drug response. Ensure consistent seeding across all plates. |
| Serum Effects | Components in fetal bovine serum (FBS) can sometimes interact with compounds or alter cell metabolism. If results are inconsistent, try reducing the serum percentage or using a serum-free medium for the duration of the drug treatment. |
Issue 3: Difficulty confirming the activation of PKM2 in treated cells.
| Possible Cause | Suggested Action |
| Insufficient Drug Concentration/Time | Perform a dose-response and time-course experiment to find the optimal conditions for PKM2 activation in your cell model. |
| Suboptimal Lysate Preparation | Use a lysis buffer that preserves protein structure and activity. Avoid harsh detergents or conditions that could artificially disrupt the PKM2 tetramer. |
| Insensitive Assay | A lactate production assay is a good downstream indicator of increased glycolytic flux. Measure lactate levels in the culture medium post-treatment. |
| Difficulty Detecting Tetramers | To directly visualize the oligomeric state, perform a protein cross-linking experiment using an agent like glutaraldehyde or DSS, followed by Western blot analysis. This will allow you to resolve and quantify the monomeric, dimeric, and tetrameric forms of PKM2. |
Quantitative Data Summary
The following table presents hypothetical data comparing sensitive and resistant cancer cell lines to this compound, illustrating typical changes you might investigate.
| Parameter | Sensitive Cell Line (e.g., A549) | Resistant Cell Line (e.g., A549-R) | Reference |
| This compound IC50 | 150 nM | > 10 µM | |
| PKM2 Oligomeric State (Tetramer:Dimer Ratio) | 4:1 (after treatment) | 1:3 (after treatment) | |
| Lactate Production | Increased by 80% | Increased by 10% | |
| Glucose Consumption | Increased by 65% | Increased by 5% | |
| Serine Biosynthesis Flux | Decreased by 50% | No significant change | |
| PKM2 Gene Status | Wild-Type | G415R Mutation |
Key Experimental Protocols
1. Cell Viability (MTT) Assay This protocol is used to assess the cytotoxic or cytostatic effects of this compound.
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Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include vehicle-only (e.g., DMSO) controls.
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MTT Addition: Remove the treatment medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Discard the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the IC50 value.
2. PKM2 Oligomerization (Cross-linking) Assay This protocol allows for the direct visualization of the tetrameric and dimeric states of PKM2 in cells.
-
Cell Treatment: Culture and treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Cross-linking: Resuspend the cell pellet in PBS and add a cross-linking agent (e.g., 2 mM disuccinimidyl suberate, DSS). Incubate for 30 minutes at room temperature.
-
Quenching: Quench the reaction by adding a quenching buffer (e.g., Tris-HCl, pH 7.5).
-
Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Western Blot: Separate the protein lysates on a non-reducing SDS-PAGE gel. Transfer to a PVDF membrane and probe with a primary antibody specific for PKM2. The tetramer, dimer, and monomer forms will appear at their respective molecular weights (~240 kDa, ~120 kDa, and ~60 kDa).
3. PKM2 Activity Assay (Lactate Dehydrogenase Coupled) This assay measures the enzymatic activity of PKM2 by quantifying pyruvate production.
-
Lysate Preparation: Prepare cell lysates from treated and control cells in a buffer that preserves enzymatic activity.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the cell lysate, lactate dehydrogenase (LDH), NADH, ADP, and the PKM2 substrate, phosphoenolpyruvate (PEP).
-
Kinetic Reading: Measure the decrease in absorbance at 340 nm over time using a plate reader. The oxidation of NADH to NAD+ by LDH during the conversion of pyruvate to lactate is directly proportional to the pyruvate produced by PKM2.
-
Data Analysis: Calculate the rate of NADH consumption (the slope of the absorbance curve) to determine PKM2 activity. Compare the activity in treated samples to controls.
Visual Guides
Caption: PKM2 activation pathway and potential resistance mechanisms.
References
- 1. PKM2: The Thread Linking Energy Metabolism Reprogramming with Epigenetics in Cancer [mdpi.com]
- 2. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]
- 5. dash.harvard.edu [dash.harvard.edu]
Technical Support Center: Optimizing PKM2 Activator 3 Studies in Hypoxic Environments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing experimental conditions when studying PKM2 activator 3 in hypoxic environments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or no PKM2 activation with this compound | Incorrect concentration: The concentration of this compound may be too low or too high, leading to suboptimal activation or off-target effects. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a range around the reported AC50 of 90 nM.[1][2] |
| Compound instability: this compound may be unstable in your cell culture medium over the course of the experiment. | Prepare fresh stock solutions and add the activator to the medium immediately before the experiment. Consider the compound's microsomal stability (t1/2 = 277.2 min in human liver microsomes) when designing long-term experiments.[1] | |
| Low PKM2 expression: The cell line used may not express sufficient levels of PKM2 for a robust activation signal. | Confirm PKM2 expression levels in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line known to have high PKM2 expression. | |
| Inconsistent results between normoxic and hypoxic conditions | Insufficient hypoxia: The hypoxic environment may not be adequately established or maintained, leading to variability in cellular responses. | Ensure your hypoxia chamber or incubator is properly calibrated and maintains a stable, low oxygen concentration (typically 1-5% O2). Use a hypoxia indicator dye or a pO2 probe to verify oxygen levels. |
| Rapid reoxygenation: Samples may be exposed to normoxic conditions for too long during processing, leading to the degradation of hypoxia-inducible factors like HIF-1α. | Minimize the time samples are exposed to air after removal from the hypoxic chamber. Perform lysis and other initial processing steps as quickly as possible, ideally within a hypoxic workstation.[3] | |
| Cell density: Cell density can affect the local oxygen concentration and cellular metabolism, leading to different responses to PKM2 activation. | Maintain consistent cell seeding densities across all experiments, both normoxic and hypoxic. | |
| Difficulty detecting HIF-1α stabilization after this compound treatment in hypoxia | Timing of analysis: HIF-1α protein levels can fluctuate. The time point chosen for analysis may not coincide with peak stabilization. | Perform a time-course experiment to determine the optimal duration of hypoxic exposure for maximal HIF-1α stabilization in your cell line. |
| Sample preparation: HIF-1α is rapidly degraded under normoxic conditions. Improper sample handling can lead to loss of the protein. | Lyse cells quickly on ice after removal from hypoxia. Use a lysis buffer containing protease and proteasome inhibitors (e.g., MG132) to prevent HIF-1α degradation. Nuclear extracts are often recommended for HIF-1α Western blotting as it translocates to the nucleus upon stabilization. | |
| Western blot technique: Standard Western blot protocols may not be sensitive enough to detect HIF-1α. | Load a higher amount of protein (at least 50µg of total protein per lane). Use a primary antibody specifically validated for HIF-1α detection in Western blotting and consider overnight incubation at 4°C to enhance the signal. | |
| Unexpected cell viability results | Off-target effects: At high concentrations, this compound may have off-target effects that influence cell viability. | Use the lowest effective concentration of the activator as determined by your dose-response experiments. |
| Nutrient depletion: Altered metabolism due to PKM2 activation can lead to the rapid depletion of essential nutrients in the culture medium. | Ensure the culture medium is not depleted of key nutrients like glucose and serine, especially in long-term experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: A good starting point is the half-maximal activation concentration (AC50), which for this compound is 90 nM. However, the optimal concentration can vary depending on the cell line and experimental conditions. We recommend performing a dose-response curve (e.g., 10 nM to 10 µM) to determine the ideal concentration for your specific setup.
Q2: How should I prepare and store this compound?
A2: The solubility and storage conditions for this compound are critical for its activity. While specific details for this compound are limited, for similar small molecule activators, it is common to prepare a concentrated stock solution in a solvent like DMSO. For example, DASA-58 can be dissolved in DMSO at 91 mg/mL. Store stock solutions at -20°C or -80°C. For experiments, dilute the stock solution in your cell culture medium to the final working concentration immediately before use. Avoid repeated freeze-thaw cycles.
Q3: How can I confirm that my hypoxic conditions are being effectively maintained?
A3: It is crucial to validate the oxygen levels in your hypoxia chamber or incubator. This can be done using a calibrated oxygen sensor or a chemical hypoxia indicator. For most experiments, a hypoxic environment is considered to be between 1% and 5% O2. Be aware that it can take several hours for the oxygen concentration in the cell culture medium to equilibrate with the incubator environment.
Q4: What are the best positive and negative controls for a Western blot analyzing HIF-1α stabilization?
A4: For a positive control, you can treat cells with a hypoxia-mimetic agent like cobalt chloride (CoCl2) or deferoxamine (DFO), which stabilize HIF-1α even under normoxic conditions. Lysates from cells known to express high levels of HIF-1α under hypoxia (e.g., HeLa cells) can also be used. The negative control should be lysates from the same cells cultured under normoxic conditions (21% O2), where HIF-1α is typically undetectable.
Q5: Can this compound affect cell proliferation differently in normoxia versus hypoxia?
A5: Yes, the effects of PKM2 activators on cell proliferation can be context-dependent. Some studies have shown that PKM2 activators have minimal effects on cell proliferation under standard tissue culture conditions but can inhibit proliferation under hypoxic conditions. This is thought to be due to the altered metabolic state induced by the activator, which may be less favorable for cell survival and growth in a low-oxygen environment.
Experimental Protocols
PKM2 Activity Assay in Hypoxic Cells
This protocol is adapted from established methods for measuring pyruvate kinase activity.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Place the plates in a hypoxic chamber (1% O2) for the desired duration (e.g., 24 hours). Include a parallel set of plates in a normoxic incubator (21% O2).
-
-
Cell Lysis:
-
After incubation, quickly place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Pyruvate Kinase Activity Measurement:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 7.5)
-
100 mM KCl
-
10 mM MgCl2
-
1 mM ADP
-
0.5 mM Phosphoenolpyruvate (PEP)
-
0.2 mM NADH
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10 units/mL Lactate Dehydrogenase (LDH)
-
-
In a 96-well plate, add 5-10 µg of cell lysate to each well.
-
Initiate the reaction by adding the reaction mixture.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 15-20 minutes at 37°C using a microplate reader. The rate of NADH disappearance is proportional to PKM2 activity.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Normalize the activity to the protein concentration of the lysate.
-
Compare the PKM2 activity between different treatment groups.
-
HIF-1α Western Blot Protocol under Hypoxia
This protocol provides guidelines for the successful detection of the labile HIF-1α protein.
-
Cell Culture and Hypoxic Treatment:
-
Culture cells to 70-80% confluency.
-
Expose cells to hypoxia (1% O2) for 4-8 hours. As a positive control, treat a separate plate of cells with CoCl2 (100-150 µM) for the same duration under normoxic conditions. Include an untreated normoxic control.
-
-
Sample Preparation (Critical Step):
-
Immediately after removing the plates from the hypoxic chamber, place them on ice.
-
Perform all subsequent steps as quickly as possible to minimize HIF-1α degradation.
-
Wash cells once with ice-cold PBS.
-
Lyse cells directly on the plate with a lysis buffer containing protease and proteasome inhibitors (e.g., PMSF, aprotinin, leupeptin, and MG132). For nuclear HIF-1α, use a nuclear extraction kit.
-
Scrape the cells, collect the lysate, and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Load 50-100 µg of protein per lane on an 8% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Data Summary
| Parameter | PKM2 Activator | Cell Line | Condition | Observation | Reference |
| AC50 | This compound | Recombinant PKM2 | In vitro | 90 nM | |
| TEPP-46 | Recombinant PKM2 | In vitro | 92 nM | ||
| DASA-58 | Recombinant PKM2 | In vitro | 38 nM | ||
| Cellular EC50 | DASA-58 | A549 | Normoxia | 19.6 µM | |
| Lactate Production | DASA-58 | H1299 | Normoxia | Decreased | |
| Oxygen Consumption | DASA-58 | H1299 | Normoxia | No significant effect | |
| Cell Proliferation | TEPP-46 | H1299 | Hypoxia (1% O2) | Decreased |
Signaling Pathways and Workflows
Caption: PKM2 and HIF-1α signaling in hypoxia.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
How to control for solvent effects (e.g., DMSO) in PKM2 activator 3 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with PKM2 activator 3 (TEPP-46) and other small molecule activators of Pyruvate Kinase M2. The following information will help you control for the effects of solvents like DMSO in your experiments, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control essential in my PKM2 activator experiment?
A1: A vehicle control is critical because the solvent used to dissolve the PKM2 activator, most commonly dimethyl sulfoxide (DMSO), is not biologically inert. DMSO can have its own effects on cells, including altering cell proliferation, metabolism, and the activity of signaling pathways.[1] By treating a set of cells with the vehicle (e.g., DMSO) at the same final concentration as in the drug-treated group, you can distinguish the effects of the PKM2 activator from the effects of the solvent itself.
Q2: What are the known biological effects of DMSO?
A2: DMSO can have a range of dose-dependent effects on cells. At high concentrations, it is cytotoxic.[2][3][4] Even at lower, non-cytotoxic concentrations, DMSO can:
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Influence cell metabolism, including glycolysis and cellular respiration.[5]
-
Affect the activity of various enzymes, including kinases.
-
Modulate cellular signaling pathways.
-
In some contexts, DMSO has been shown to promote the active conformation of pyruvate kinase.
Q3: What is the maximum recommended concentration of DMSO for in vitro experiments?
A3: The maximum tolerated concentration of DMSO is highly dependent on the cell line and the duration of the experiment. A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxic effects. For sensitive cell lines or long-term experiments, a final concentration of 0.1% or lower is recommended. It is always best practice to perform a dose-response curve for your specific cell line to determine the highest concentration of DMSO that does not significantly affect cell viability or the experimental endpoint you are measuring.
Troubleshooting Guides
Problem 1: My vehicle control group shows a significant biological effect compared to the untreated (media-only) control.
-
Cause: This indicates that the concentration of DMSO is too high for your specific cell type and is not acting as an inert vehicle in your experiment.
-
Solution:
-
Lower the Vehicle Concentration: Prepare a more concentrated stock solution of your PKM2 activator so that a smaller volume is needed to achieve the desired final concentration, thus lowering the final DMSO concentration in your assay.
-
Determine the No-Effect Concentration: Perform a dose-response experiment with DMSO alone to determine the maximal concentration that does not cause a significant effect on your readout (e.g., cell viability, PKM2 activity). Use this or a lower concentration for your experiments.
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Consider an Alternative Solvent: If the solubility of your PKM2 activator in DMSO is a limiting factor, you may need to explore other less disruptive solvents.
-
Problem 2: I'm seeing high variability between replicates in my vehicle control wells.
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Cause: This can be due to several factors, including inconsistent pipetting, uneven cell seeding, or "edge effects" in multi-well plates.
-
Solution:
-
Review Pipetting Technique: Ensure you are using calibrated pipettes and that your technique is consistent, especially when adding small volumes of DMSO.
-
Ensure Homogeneous Cell Seeding: Make sure your cells are evenly suspended before and during plating to ensure a consistent number of cells in each well.
-
Mitigate Plate Edge Effects: Avoid using the outer wells of 96-well plates for your experimental samples, as they are more susceptible to evaporation. Instead, fill these wells with sterile media or PBS.
-
Data Presentation: Effect of DMSO on Cell Viability
The following tables summarize the cytotoxic effects of DMSO on various cancer cell lines at different concentrations and exposure times. This data can help you determine a suitable starting concentration for your vehicle control experiments.
Table 1: Percent Viability of Various Cancer Cell Lines After 24 Hours of DMSO Exposure
| DMSO Concentration | HepG2 | Huh7 | HT29 | SW480 | MCF-7 | MDA-MB-231 |
| 0.3125% | ~100% | ~100% | ~100% | ~100% | ~88% | ~100% |
| 0.625% | ~100% | ~100% | ~100% | ~100% | ~80% | ~100% |
| 1.25% | ~100% | ~100% | ~100% | ~100% | ~75% | ~100% |
| 2.5% | ~58% | ~100% | ~100% | ~100% | ~70% | ~100% |
| 5% | ~50% | ~51% | ~100% | ~40% | ~65% | ~47% |
Data compiled from a study on the cytotoxic profiles of DMSO in six cancer cell lines.
Table 2: Percent Viability of Various Cancer Cell Lines After 48 Hours of DMSO Exposure
| DMSO Concentration | HepG2 | Huh7 | HT29 | SW480 | MCF-7 | MDA-MB-231 |
| 0.3125% | ~100% | ~100% | ~100% | ~100% | ~65% | ~100% |
| 0.625% | ~100% | ~100% | ~100% | ~100% | ~73% | ~100% |
| 1.25% | ~100% | ~100% | ~100% | ~100% | ~60% | ~100% |
| 2.5% | ~57% | ~68% | ~100% | ~61% | ~55% | ~100% |
| 5% | ~50% | ~37% | ~100% | ~50% | ~50% | ~100% |
Data compiled from a study on the cytotoxic profiles of DMSO in six cancer cell lines.
Table 3: Percent Viability of Various Cancer Cell Lines After 72 Hours of DMSO Exposure
| DMSO Concentration | HepG2 | Huh7 | HT29 | SW480 | MCF-7 | MDA-MB-231 |
| 0.3125% | ~100% | ~100% | ~100% | ~100% | ~60% | ~100% |
| 0.625% | ~66% | ~100% | ~100% | ~100% | ~60% | ~100% |
| 1.25% | ~60% | ~100% | ~100% | ~100% | ~55% | ~100% |
| 2.5% | ~55% | ~53% | ~100% | ~63% | ~50% | ~100% |
| 5% | ~50% | ~7% | ~100% | ~50% | ~45% | ~100% |
Data compiled from a study on the cytotoxic profiles of DMSO in six cancer cell lines.
Experimental Protocols
Protocol 1: Determining the No-Effect Concentration of DMSO
This protocol describes how to determine the highest concentration of DMSO that does not significantly affect the viability of your chosen cell line.
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Cell Seeding: Seed your cells in a 96-well plate at a density that will not result in over-confluence by the end of the experiment.
-
Preparation of DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A suggested range is 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2%, and 5% (v/v). Also, prepare a control medium with no DMSO.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared DMSO-containing or control media.
-
Incubation: Incubate the plate for the intended duration of your PKM2 activator experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or MTS assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent viability for each DMSO concentration relative to the no-DMSO control. The highest concentration that does not result in a statistically significant decrease in viability is your no-effect concentration.
Protocol 2: PKM2 Activity Assay with Vehicle Control
This protocol outlines a general method for measuring PKM2 activity in cell lysates using a coupled enzyme assay with appropriate vehicle controls. This assay measures the production of pyruvate, which is coupled to the oxidation of NADH to NAD+ by lactate dehydrogenase (LDH), resulting in a decrease in absorbance at 340 nm.
-
Cell Treatment:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the determined no-effect concentration of DMSO.
-
PKM2 Activator Treatment: Cells treated with the PKM2 activator (e.g., TEPP-46) dissolved in DMSO, with the final DMSO concentration matching the vehicle control.
-
-
Cell Lysis: After the desired treatment time, harvest and lyse the cells in a suitable assay buffer.
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, phosphoenolpyruvate (PEP), ADP, NADH, and LDH.
-
Initiate Reaction: Add the cell lysate to the reaction mixture to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 30°C and measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each sample.
-
Subtract the background rate (from a well with no cell lysate).
-
Normalize the PKM2 activity of the treated samples to the vehicle control.
-
Visualizations
Caption: PKM2 signaling and activation by TEPP-46.
Caption: Experimental workflow for controlling solvent effects.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PKM2 Activators: TEPP-46 vs. PKM2 Activator 3 in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent Pyruvate Kinase M2 (PKM2) activators, TEPP-46 and the compound known as PKM2 activator 3. This analysis is based on available experimental data to inform research and development decisions in oncology.
Pyruvate Kinase M2 (PKM2) is a key enzyme in cancer metabolism, primarily existing in a low-activity dimeric form in tumor cells, which diverts glucose metabolites towards anabolic processes that support cell proliferation. Small molecule activators that promote the formation of the highly active tetrameric form of PKM2 are being investigated as a potential anti-cancer strategy. This guide focuses on a comparative analysis of TEPP-46 and this compound, two such small-molecule activators.
At a Glance: Key Quantitative Data
| Parameter | This compound | TEPP-46 |
| AC50 (PKM2 Activation) | 90 nM[1] | 92 nM[2] |
| Selectivity | Data not available | Selective for PKM2 over PKM1, PKL, and PKR[3] |
| Caco-2 Permeability | Good permeability, low efflux ratio (0.84)[1] | Data not available |
| Microsomal Stability | High (t1/2 = 277.2 min in human liver microsomes; 117.5 min in mouse liver microsomes)[1] | Good oral bioavailability, low clearance, long half-life in mice |
| Effect on Cancer Cell Proliferation | Data not available | No significant effect under normoxic conditions in several cell lines; impairs proliferation of H1299 lung cancer cells under hypoxic conditions |
| In Vivo Efficacy | Data not available | Decreases development of human cancer cell xenografts (H1299) in mice |
Mechanism of Action: Stabilizing the Active Tetramer
Both TEPP-46 and this compound function by allosterically binding to PKM2 and promoting its tetrameric, active conformation. This shifts cancer cell metabolism away from anabolic pathways and towards oxidative phosphorylation, theoretically limiting the building blocks necessary for rapid proliferation.
TEPP-46 has been shown to bind at the subunit interface of the PKM2 tetramer, a site distinct from the endogenous activator fructose-1,6-bisphosphate (FBP). This binding stabilizes the active tetrameric state and renders the enzyme resistant to inhibition by phosphotyrosine-containing proteins, a common mechanism for downregulating PKM2 activity in cancer cells.
While the precise binding site of this compound is not as extensively characterized in the available literature, its potent AC50 value suggests a high-affinity interaction that effectively induces the active tetrameric state.
Performance in Cancer Cell Lines: A Data Gap for this compound
A significant body of research exists for TEPP-46, demonstrating its effects across various cancer cell lines. In H1299 lung cancer cells, TEPP-46 was found to have no significant impact on cell proliferation under normal oxygen (normoxic) conditions. However, under hypoxic conditions, which are common in solid tumors, TEPP-46 significantly increased the doubling time of H1299 cells. Furthermore, in vivo studies have shown that continuous dosing with TEPP-46 can decrease the growth of H1299 xenografts in mice.
One study found that while TEPP-46 alone (at 30 µM) did not affect the viability of several breast and lung cancer cell lines in standard culture, it did lead to increased glucose consumption. This observation prompted a combination study with the glucose analog 2-deoxy-D-glucose (2-DG), which resulted in reduced viability in all tested cell lines.
Unfortunately, there is a notable lack of publicly available data on the effects of this compound on cancer cell viability, proliferation, or metabolic pathways. While its high potency in activating the PKM2 enzyme is established, its cellular consequences remain to be detailed in the scientific literature.
Experimental Protocols
To facilitate further comparative studies, this section outlines the methodologies for key experiments used to characterize PKM2 activators.
Pyruvate Kinase (PK) Activity Assay (LDH-Coupled Assay)
This assay measures the enzymatic activity of PKM2. The production of pyruvate by PKM2 is coupled to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
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Adenosine diphosphate (ADP)
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NADH
-
Lactate Dehydrogenase (LDH)
-
Test compounds (this compound, TEPP-46) dissolved in DMSO
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96-well, UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding the recombinant PKM2 enzyme to the master mix and immediately dispensing it into the wells.
-
Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).
-
The rate of NADH oxidation is proportional to the PKM2 activity. Calculate AC50 values from the dose-response curves.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compounds (this compound, TEPP-46)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values.
Conclusion and Future Directions
Both TEPP-46 and this compound are potent activators of the PKM2 enzyme, with very similar AC50 values in the low nanomolar range. TEPP-46 has been more extensively studied, with demonstrated efficacy in impairing cancer cell proliferation under hypoxic conditions and in preclinical xenograft models. It also shows selectivity for PKM2 over other pyruvate kinase isoforms.
The primary gap in the current knowledge base is the lack of published data on the cellular and in vivo effects of this compound. While its permeability and metabolic stability are promising, further studies are required to understand its impact on cancer cell viability, apoptosis, and metabolism. Direct, head-to-head comparative studies are warranted to definitively determine the superior candidate for further preclinical and clinical development. Future research should focus on generating these missing data points for this compound and exploring the efficacy of both compounds in a wider range of cancer cell lines and in combination with other anti-cancer agents.
References
A Comparative Guide to the Efficacy of PKM2 Activators: 3 and DASA-58
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent small-molecule activators of Pyruvate Kinase M2 (PKM2): PKM2 activator 3 and DASA-58. The content is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development purposes.
Introduction to PKM2 Activation
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells and proliferating tissues. It primarily exists in a low-activity dimeric form, which diverts glucose metabolites towards anabolic pathways, supporting rapid cell growth. Small-molecule activators promote the formation of the highly active tetrameric form of PKM2, shifting metabolism back towards oxidative phosphorylation and away from anabolic biosynthesis, thereby inhibiting tumor growth.[1] This guide focuses on two such activators, this compound, a quinoline-sulfonamide derivative, and DASA-58.
Mechanism of Action
Both this compound and DASA-58 are allosteric activators that bind to a pocket at the subunit interface of PKM2, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP). This binding stabilizes the active tetrameric conformation of the enzyme, leading to increased pyruvate kinase activity.[2][3] A key feature of this mechanism is that it renders the enzyme resistant to inhibition by tyrosine-phosphorylated proteins, a common mechanism for downregulating PKM2 activity in cancer cells.[2]
Caption: Allosteric activation of PKM2 shifts the equilibrium from the inactive dimer to the active tetramer.
Comparative Efficacy: In Vitro and In-Cell
The following tables summarize the key quantitative data on the efficacy of this compound and DASA-58 from published studies. It is important to note that these values were not determined in a head-to-head comparative study and experimental conditions may have varied.
Table 1: In Vitro Enzymatic Activation
| Compound | AC50 (nM) | Target | Notes |
| This compound | 90[4] | Human PKM2 | Determined using a lactate dehydrogenase-coupled enzymatic assay. |
| DASA-58 | 38 | Human PKM2 | Determined using a lactate dehydrogenase-coupled enzymatic assay. |
Table 2: In-Cell Efficacy
| Compound | EC50 (µM) | Cell Line | Assay |
| This compound | Not Reported | - | - |
| DASA-58 | 19.6 | A549 (Lung Carcinoma) | Pyruvate kinase activity assay in cell lysates. |
Pharmacokinetic Properties
Limited publicly available data exists for a direct comparison of the pharmacokinetic properties of these two compounds. However, some data for this compound is available.
Table 3: In Vitro ADME Properties of this compound
| Parameter | Value | Notes |
| Caco-2 Permeability | Good | - |
| Efflux Ratio | 0.84 | Indicates low potential for active efflux. |
| Microsomal Stability (t½, min) | Human: 277.2 Mouse: 117.5 | High stability in human liver microsomes. |
In Vivo Efficacy
A study using a mouse xenograft model with H1299 lung cancer cells showed that treatment with the PKM2 activator TEPP-46, which is structurally related to DASA-58, resulted in a significant reduction in tumor size and weight.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Pyruvate Kinase (PK) Activity Assay (Lactate Dehydrogenase-Coupled)
This assay measures the production of pyruvate by PKM2, which is then used by lactate dehydrogenase (LDH) to convert NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.
Protocol:
-
Recombinant human PKM2 is incubated with the test compound (this compound or DASA-58) at various concentrations in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2).
-
The enzymatic reaction is initiated by the addition of phosphoenolpyruvate (PEP) and adenosine diphosphate (ADP).
-
The reaction mixture also contains LDH and NADH.
-
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The concentration of the activator that produces 50% of the maximal activation (AC50) is calculated from the dose-response curve.
In-Cell PKM2 Activity Assay
Protocol:
-
A549 cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of DASA-58 or a vehicle control (e.g., DMSO) for a specified period (e.g., 4 hours).
-
After treatment, the cells are washed with PBS and lysed in a suitable buffer.
-
The cell lysates are clarified by centrifugation, and the supernatant is used for the PK activity assay as described above.
-
The total protein concentration in each lysate is determined for normalization.
-
The effective concentration that results in a 50% increase in PKM2 activity (EC50) is determined from the dose-response curve.
Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
Protocol:
-
Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound (this compound) is added to the apical (A) side of the monolayer, and the concentration of the compound that permeates to the basolateral (B) side is measured over time, typically by LC-MS/MS. This determines the apparent permeability coefficient (Papp A-B).
-
For the efflux ratio, the experiment is also performed in the reverse direction, with the compound added to the basolateral side and measured on the apical side (Papp B-A).
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.
Protocol:
-
The test compound (this compound) is incubated with human or mouse liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Aliquots are taken at various time points and the reaction is quenched.
-
The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
The half-life (t½) of the compound is calculated from the rate of its disappearance.
Caption: A typical workflow for the preclinical evaluation of PKM2 activators.
Conclusion
Both this compound and DASA-58 are potent allosteric activators of PKM2 that function by stabilizing the active tetrameric form of the enzyme. Based on the available data, DASA-58 appears to have a slightly higher potency in in vitro enzymatic assays (AC50 of 38 nM vs. 90 nM for this compound). Furthermore, in-cell efficacy data is available for DASA-58, demonstrating its ability to activate PKM2 in a cellular context.
This compound has demonstrated favorable in vitro ADME properties, including good permeability and high metabolic stability, which are crucial for further drug development. However, a significant gap in the publicly available information is the lack of in vivo efficacy data for this compound, which is available for compounds related to DASA-58 and shows promise for anti-tumor activity.
References
Mass spectrometry-based validation of metabolic changes induced by PKM2 activator 3
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic changes induced by pyruvate kinase M2 (PKM2) activators, with a focus on mass spectrometry-based validation. We delve into the performance of these compounds, supported by experimental data, and offer detailed methodologies for key experiments.
Pyruvate kinase M2 (PKM2) is a key regulator of cellular metabolism, particularly in cancer cells where it predominantly exists in a less active dimeric form. This state diverts glucose metabolites into anabolic pathways, supporting cell proliferation. Small molecule activators that promote the more active tetrameric form of PKM2 can reverse this "Warburg effect," representing a promising therapeutic strategy. This guide focuses on the metabolic consequences of treatment with PKM2 activators, with a particular interest in "PKM2 activator 3" and its comparison to other well-characterized activators like TEPP-46 and DASA-58.
While specific mass spectrometry-based metabolomic data for "this compound" is not extensively available in the public domain, its reported 50% activating concentration (AC50) of 90 nM suggests high potency.[1] To understand its likely metabolic impact, we can extrapolate from the well-documented effects of other potent PKM2 activators.
Comparative Analysis of PKM2 Activator Potency
| Compound | AC50 (nM) | Key Characteristics |
| This compound | 90[1] | High potency, good Caco-2 permeability, low efflux ratio, and high microsomal stability.[1] |
| TEPP-46 | ~30 | Well-characterized, promotes PKM2 tetramerization, reverses the Warburg effect. |
| DASA-58 | ~100 | Another well-studied activator, promotes PKM2 tetramerization and alters glucose metabolism. |
Mass Spectrometry-Based Validation of Metabolic Changes
Mass spectrometry (MS) is a powerful tool for elucidating the global metabolic shifts induced by PKM2 activators. Studies on activators like TEPP-46 and DASA-58 have consistently demonstrated a significant reprogramming of cancer cell metabolism.
Key Metabolic Alterations Induced by PKM2 Activators:
| Metabolic Pathway | Observed Change | Validation Method | References |
| Glycolysis | Increased flux from phosphoenolpyruvate (PEP) to pyruvate. | LC-MS | |
| Decreased levels of upstream glycolytic intermediates. | LC-MS, GC-MS | ||
| Lactate Production | Decreased lactate secretion in some cancer cell lines, indicating a shift away from aerobic glycolysis. | Lactate assays, LC-MS | [2] |
| Tricarboxylic Acid (TCA) Cycle | Increased flux of pyruvate into the TCA cycle. | Isotope tracing with 13C-glucose followed by LC-MS | |
| Amino Acid Metabolism | Altered levels of several amino acids, notably a decreased synthesis and increased uptake of serine. | LC-MS | [3] |
| Pentose Phosphate Pathway (PPP) | Reduced flux into the PPP due to increased glycolytic flow. | Isotope tracing with 13C-glucose followed by LC-MS |
Experimental Protocols
Cell Culture and Treatment
Human cancer cell lines (e.g., A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded and allowed to adhere overnight. Subsequently, the medium is replaced with fresh medium containing the PKM2 activator (e.g., this compound, TEPP-46, or DASA-58) at various concentrations or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24, 48 hours) before metabolite extraction.
Metabolite Extraction
For polar metabolite analysis, cells are rapidly washed with ice-cold saline and then quenched with a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80:20 methanol:water). The cells are scraped, and the extract is transferred to a microcentrifuge tube. The mixture is then vortexed and centrifuged at high speed to pellet proteins and cellular debris. The supernatant containing the metabolites is collected for LC-MS analysis.
Mass Spectrometry Analysis (Metabolomics)
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system is used for analysis.
Chromatography: Separation of metabolites is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites. A gradient of mobile phases (e.g., A: water with ammonium acetate and formic acid; B: acetonitrile) is used to elute the metabolites.
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites. Data is acquired in full scan mode, and for targeted analysis, in MS/MS mode to confirm metabolite identities.
Data Analysis: Raw data is processed using specialized software for peak picking, alignment, and integration. Metabolite identification is performed by comparing the accurate mass and retention time to a standard library or online databases. Statistical analysis (e.g., t-test, ANOVA) is used to identify significantly altered metabolites between treated and control groups.
Visualizing the Impact of PKM2 Activation
The following diagrams illustrate the signaling pathways and experimental workflows discussed.
Caption: Signaling pathway of PKM2 activation.
Caption: Experimental workflow for metabolomics.
Conclusion
PKM2 activators, including the potent "this compound," hold significant promise in cancer therapy by reprogramming cellular metabolism. Mass spectrometry-based metabolomics is an indispensable tool for validating the on-target effects of these compounds and for discovering novel metabolic vulnerabilities that arise from their use. While direct, detailed metabolic data for "this compound" is awaited, the extensive research on analogous compounds provides a strong foundation for understanding its expected mechanism of action and metabolic consequences. Further comparative studies employing mass spectrometry are crucial to fully elucidate the unique metabolic signature induced by "this compound" and to guide its future clinical development.
References
A Comparative Analysis of Pyruvate Kinase M2 (PKM2) Activator Chemotypes
For Researchers, Scientists, and Drug Development Professionals
Pyruvate kinase M2 (PKM2), a key enzyme in glycolysis, has emerged as a critical target in oncology and other therapeutic areas. In contrast to its constitutively active isoform, PKM1, PKM2 can exist in a highly active tetrameric state or a less active dimeric state. In many cancer cells, the dimeric form predominates, leading to a metabolic shift that supports anabolic processes and tumor growth. Small molecule activators that stabilize the tetrameric form of PKM2 are therefore of significant interest as potential therapeutic agents. This guide provides a comparative analysis of different PKM2 activator chemotypes, supported by experimental data and detailed methodologies.
Quantitative Comparison of PKM2 Activator Chemotypes
The following table summarizes the quantitative data for prominent PKM2 activator chemotypes, focusing on their potency and cellular efficacy.
| Chemotype Class | Representative Compound | Biochemical Potency (AC50) | Cellular Efficacy (EC50) | Selectivity | Key Features |
| Thieno[3,2-b]pyrrole[3,2-d]pyridazinones | TEPP-46 (ML-265) | 92 nM[1][2] | ~30 µM (hypoxia) | High selectivity over PKM1, PKL, and PKR[1] | Binds to a distinct allosteric site at the subunit interface, promoting a constitutively active tetramer resistant to inhibition by phosphotyrosine-containing proteins. Orally bioavailable. |
| Dihydro-1,4-benzodioxin-sulfonamides | DASA-58 (ML-203) | 38 nM | 19.6 µM | Selective for PKM2. | Allosteric activator that converts PKM2 to a constitutively active state. Affects respiration levels in cancer cells and can impair metastatic dissemination. |
| Quinoline Sulfonamides | Compound 19 | 45 nM | Not Reported | Selective for PKM2 over PKM1, PKL, and PKR. | Shows similar activating effect to the natural activator FBP. |
| Carboxamides | Fragment-based derivatives | 3.1 - 14 nM | Not Reported | Not Reported | Exhibit significantly stronger activation than initial lead compounds. |
| Polyphenols | Baicalein | 10 - 72 µM (AC50 range for various polyphenols) | Not Reported | Not Reported | Natural compounds with moderate activator effects. |
| Pyridopyrimidinones | Not specified | Not Reported | Not Reported | Not Reported | A recognized class of PKM2 activators. |
| Novel Activators | TP-1454 | 10 nM | < 50 nM | Not Reported | First PKM2 activator to be tested in cancer patients in a clinical trial. Aims to target tumor growth and anti-cancer immune suppression. |
Signaling Pathway of PKM2 Activation
The activation of PKM2 by small molecules leads to a shift in cellular metabolism from anabolic processes back towards catabolic glycolysis, impacting downstream signaling and cellular functions.
References
Assessing the Specificity of PKM2 Activator 3 for the M2 Isoform: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PKM2 activator 3 with other known Pyruvate Kinase M2 (PKM2) activators, focusing on its specificity for the M2 isoform. The information presented is based on available experimental data to aid researchers in selecting the appropriate tools for their studies in cancer metabolism and drug discovery.
Introduction to PKM2 and its Activators
Pyruvate kinase (PK) is a key enzyme in glycolysis, catalyzing the final step of converting phosphoenolpyruvate (PEP) to pyruvate. In mammals, four isoforms of pyruvate kinase exist: PKL, PKR, PKM1, and PKM2. The PKM2 isoform is predominantly expressed in embryonic and tumor cells and plays a crucial role in the metabolic reprogramming of cancer cells, known as the Warburg effect. Unlike the constitutively active PKM1 isoform, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. This dynamic regulation allows cancer cells to divert glycolytic intermediates towards anabolic processes, supporting rapid cell proliferation. Consequently, small molecule activators that stabilize the active tetrameric form of PKM2 are of significant interest as potential anti-cancer therapeutics.[1][2][3]
This compound emerged from a series of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides and has been identified as a potent activator of PKM2.[4][5] This guide assesses its specificity in comparison to other well-characterized PKM2 activators, TEPP-46 and DASA-58.
Quantitative Comparison of PKM2 Activator Specificity
The following table summarizes the half-maximal activation concentration (AC50) of this compound and other common PKM2 activators against the four pyruvate kinase isoforms. Lower AC50 values indicate higher potency.
| Compound | PKM2 AC50 (nM) | PKM1 Activity | PKL Activity | PKR Activity | Reference |
| This compound | 90 | High selectivity, specific values not reported. | High selectivity, specific values not reported. | High selectivity, specific values not reported. | |
| TEPP-46 | 92 | Little to no activation | Little to no activation | Little to no activation | |
| DASA-58 | 38 | Little to no activation | Little to no activation | Little to no activation |
Note: While the original publication for this compound states significant selectivity, specific AC50 values for other isoforms were not found in the reviewed literature.
Experimental Protocols
The determination of PKM2 activation and isoform specificity is typically conducted using a lactate dehydrogenase (LDH)-coupled enzyme assay. This spectrophotometric method measures the rate of pyruvate production, which is coupled to the oxidation of NADH by LDH.
Protocol: Lactate Dehydrogenase (LDH)-Coupled Pyruvate Kinase Assay
Objective: To determine the enzymatic activity of pyruvate kinase isoforms in the presence of activating compounds.
Materials:
-
Recombinant human pyruvate kinase isoforms (PKM2, PKM1, PKL, PKR)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH) from rabbit muscle
-
Test compounds (this compound, TEPP-46, DASA-58) dissolved in DMSO
-
384-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH at their final desired concentrations.
-
Dispense the master mix into the wells of the microplate.
-
Add the test compounds at various concentrations to the wells. Include a DMSO control.
-
Initiate the reaction by adding the recombinant pyruvate kinase isoform to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular time intervals. The rate of NADH oxidation is proportional to the rate of pyruvate formation.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the reaction velocity against the compound concentration and fit the data to a suitable dose-response curve to determine the AC50 value.
Visualizing the Workflow and Pathway
To better understand the experimental process and the targeted signaling pathway, the following diagrams are provided.
Caption: Experimental workflow for assessing pyruvate kinase activator specificity.
Caption: Signaling pathway of PKM2 activation.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a series of potent, orally active α,α-disubstituted piperidine NK(1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyruvate Kinase M1/2 Proteoformics for Accurate Insights into Energy Metabolism Abnormity to Promote the Overall Management of Ovarian Cancer Towards Predictive, Preventive, and Personalized Medicine Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Comparing PKM2 Activators in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, the landscape of Pyruvate Kinase M2 (PKM2) activators presents a promising frontier in cancer therapeutics. These molecules aim to reverse the Warburg effect, a metabolic hallmark of cancer, by forcing the less active dimeric form of PKM2 into its highly active tetrameric state. This guide provides a comprehensive, data-driven comparison of leading PKM2 activators in preclinical studies, offering a clear overview of their performance and the methodologies used to evaluate them.
Pyruvate Kinase M2 is a key player in cancer cell metabolism, and its regulation is a critical area of research.[1] In tumor cells, PKM2 is typically found in a low-activity dimeric form, which facilitates the diversion of glycolytic intermediates for anabolic processes necessary for rapid cell proliferation.[2][3] Small molecule activators that stabilize the more active tetrameric form of PKM2 are expected to re-normalize cancer metabolism, presenting a novel therapeutic strategy.[2] This guide will delve into the comparative efficacy of prominent PKM2 activators, including TEPP-46 and DASA-58, and introduce newer agents like TP-1454.
Quantitative Comparison of PKM2 Activator Potency
The following table summarizes the in vitro potency of several key PKM2 activators based on their half-maximal activating concentration (AC50). A lower AC50 value indicates a more potent activator.
| Activator | AC50 (Recombinant Human PKM2) | Cell-Based AC50 | Notes |
| TEPP-46 (ML265) | 92 nM[4] | 70 ± 17 nM | A thieno[3,2-b]pyrrole[3,2-d]pyridazinone derivative. |
| DASA-58 (ML203) | 38 nM | Not explicitly stated | A substituted N,N'-diarylsulfonamide. |
| TP-1454 | 10 nM | < 50 nM | A potent, orally available activator that has entered Phase I clinical trials. |
| DNX-03013 | 0.9 µM (900 nM) | Not explicitly stated | Demonstrated in vivo tumor growth inhibition. |
| Compound 2 | Not explicitly stated | 299 ± 42 nM (in vivo, rat retina) | A pyridazinoindolone series compound, comparable to ML-265. |
In Vivo Efficacy in Preclinical Models
Direct comparison of in vivo efficacy is challenging due to variations in experimental models, dosing regimens, and tumor types. However, available data from xenograft studies provide valuable insights into the anti-tumor potential of these activators.
| Activator | Animal Model | Cell Line | Dosing Regimen | Key Findings |
| TEPP-46 | Mouse Xenograft | Human cancer cell lines | Oral administration | Significantly smaller and slower-growing tumors compared to vehicle-treated controls. PKM2 in treated tumors was exclusively in the active tetrameric form. |
| DNX-03013 | Mouse Xenograft | HT29 (Colorectal Cancer) | 200 and 400 mg/kg IP QD | Greater than 50% tumor growth inhibition within a few days of treatment. Well-tolerated at efficacious doses. |
| TP-1454 | Mouse Syngeneic | CT26 & MC38 (Colorectal) | Not specified | In combination with anti-PD-1, resulted in significant tumor growth inhibition (53% in CT26; 99% in MC38). |
| Unnamed PKM2a | Mouse Xenograft | H1299 (Lung Cancer) | 6, 20, and 60 mg/kg daily for 10 days | Marginal decrease in mean tumor volume (<18%) at the highest dose. |
Signaling Pathways and Experimental Workflows
Understanding the molecular context and experimental design is crucial for interpreting the data. The following diagrams illustrate the key signaling pathways involving PKM2 and a typical workflow for evaluating PKM2 activators.
Figure 1: Simplified PKM2 Signaling Pathway in Cancer.
Figure 2: General Experimental Workflow for PKM2 Activator Evaluation.
Detailed Experimental Protocols
A standardized approach is essential for the reliable evaluation of PKM2 activators. Below are detailed methodologies for key experiments.
In Vitro PKM2 Enzyme Activity Assay (LDH-Coupled)
This is the most common method to determine the direct activation of PKM2 by a compound.
-
Principle: The pyruvate produced by PKM2 is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, leading to a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the PKM2 activity.
-
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate Dehydrogenase (LDH)
-
Nicotinamide adenine dinucleotide (NADH)
-
Test compound (PKM2 activator) dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a master mix containing assay buffer, PEP, ADP, LDH, and NADH.
-
Add 1 µL of the test compound at various concentrations to the wells of the microplate. Include controls (DMSO vehicle, positive control activator like FBP).
-
Add 25 µL of the master mix to each well.
-
Initiate the reaction by adding 25 µL of a solution containing recombinant PKM2.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 20-30 minutes.
-
Calculate the reaction rate from the linear portion of the absorbance curve.
-
Plot the reaction rates against the compound concentrations to determine the AC50 value.
-
Cellular PKM2 Activation Assay
This assay confirms that the activator can enter cells and engage its target.
-
Principle: Measure the pyruvate kinase activity in lysates of cells treated with the activator.
-
Procedure:
-
Culture cancer cells (e.g., A549, H1299) to a suitable confluency.
-
Treat the cells with various concentrations of the PKM2 activator or vehicle (DMSO) for a specified time (e.g., 3 hours).
-
Harvest the cells, wash with PBS, and lyse them in a suitable buffer.
-
Clarify the lysates by centrifugation.
-
Measure the protein concentration of the lysates.
-
Perform the LDH-coupled enzyme activity assay as described above, using the cell lysates as the source of PKM2.
-
Normalize the PK activity to the total protein concentration.
-
In Vivo Xenograft Tumor Growth Inhibition Study
This experiment evaluates the anti-tumor efficacy of the PKM2 activator in a living organism.
-
Principle: Monitor the growth of human tumors implanted in immunocompromised mice that are treated with the PKM2 activator.
-
Procedure:
-
Implant human cancer cells (e.g., HT29, H1299) subcutaneously into immunocompromised mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the PKM2 activator (e.g., by oral gavage or intraperitoneal injection) and vehicle to the respective groups according to a predetermined dosing schedule.
-
Measure tumor volumes (e.g., with calipers) and body weights regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to assess PKM2 tetramerization).
-
Conclusion
The preclinical data available for PKM2 activators, particularly TEPP-46, DASA-58, and the clinical-stage compound TP-1454, strongly support the therapeutic potential of this drug class. By promoting the active tetrameric form of PKM2, these compounds can reverse the Warburg effect and inhibit tumor growth. The provided data and protocols offer a solid foundation for researchers to design and interpret further studies in this exciting area of cancer metabolism. Future head-to-head comparisons in standardized preclinical models will be crucial for identifying the most promising clinical candidates.
References
- 1. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo tumor growth inhibition by novel PKM2 cancer metabolism modulators. - ASCO [asco.org]
- 3. benchchem.com [benchchem.com]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of PKM2 Activator 3 Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to confirm the on-target effects of the pyruvate kinase M2 (PKM2) activator, compound 3. We detail the use of small interfering RNA (siRNA) as a crucial validation tool and compare the phenotypic outcomes of PKM2 activation versus its genetic knockdown. This document is intended to aid researchers in designing and interpreting experiments aimed at validating PKM2-targeted therapeutics.
Introduction to PKM2 and its Role in Cancer Metabolism
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1][2][3][4] In cancer cells, PKM2 is predominantly expressed in a less active dimeric form, which slows down the glycolytic rate at the final step.[1] This "bottleneck" allows for the accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways to produce nucleotides, amino acids, and lipids necessary for rapid cell proliferation—a phenomenon known as the Warburg effect.
PKM2 activators, such as compound 3, are designed to stabilize the highly active tetrameric form of the enzyme. This forced activation is hypothesized to reverse the Warburg effect by promoting the conversion of PEP to pyruvate, thereby depleting the pool of anabolic precursors and inhibiting cancer cell growth. To rigorously validate that the observed cellular effects of a PKM2 activator are indeed due to its interaction with PKM2, it is essential to compare these effects with those of specific PKM2 gene silencing using siRNA.
Comparative Analysis: PKM2 Activation vs. siRNA Knockdown
The on-target effect of a PKM2 activator can be substantiated by demonstrating that its pharmacological action phenocopies the genetic knockdown of PKM2 in key cellular assays. Below is a summary of expected and reported outcomes.
| Parameter | Effect of PKM2 Activator 3 & Similar Compounds | Effect of PKM2 siRNA Knockdown | Rationale for On-Target Confirmation |
| PKM2 Enzymatic Activity | Increased (AC50 = 90 nM for compound 3) | No direct effect on protein activity, but reduces protein level | Demonstrates direct engagement and modulation of the target protein. |
| Cell Viability/Proliferation | Decreased | Decreased | Both pharmacological activation and genetic knockdown are expected to inhibit the growth of cancer cells that rely on the dimeric state of PKM2 for anabolic metabolism. |
| Lactate Production | Decreased | Decreased | Activation of PKM2 drives glucose flux towards pyruvate and subsequent oxidation, reducing its conversion to lactate. Knockdown of PKM2 also reduces overall glycolytic flux, leading to decreased lactate. |
| Apoptosis | Increased | Increased | Inhibition of the anabolic support provided by the dimeric PKM2 state can lead to cellular stress and apoptosis. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results.
siRNA-Mediated Knockdown of PKM2
Objective: To specifically reduce the expression of PKM2 protein in cancer cells.
Materials:
-
PKM2-specific siRNA (e.g., si156: 5'-CCAUA AUCGUCCUCACCAA-3')
-
Control non-targeting siRNA (siControl)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Cancer cell line of choice (e.g., HCT116, A549)
-
Appropriate cell culture medium and supplements
-
6-well plates
Protocol:
-
Seed 250,000 cells per well in 6-well plates and allow them to adhere overnight.
-
On the day of transfection, dilute 5 nM of either PKM2-specific siRNA or control siRNA in Opti-MEM medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells in each well.
-
Incubate the cells for 48-72 hours before proceeding with downstream assays. For longer-term experiments (e.g., 6 days), repeat the transfection at 48 and 96 hours.
Western Blot Analysis for PKM2 Knockdown Confirmation
Objective: To confirm the reduction of PKM2 protein levels following siRNA treatment.
Protocol:
-
After 48-72 hours of transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% gradient gel and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PKM2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control like GAPDH or β-actin should be used to ensure equal protein loading.
Cell Viability Assay (e.g., CCK-8 or MTT)
Objective: To measure the effect of PKM2 activation or knockdown on cell proliferation.
Protocol:
-
Seed 5,000 cells per well in a 96-well plate.
-
For siRNA experiments, transfect the cells as described above. For activator experiments, add this compound at various concentrations.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Lactate Production Assay
Objective: To quantify the amount of lactate secreted by cells, a key indicator of glycolytic activity.
Protocol:
-
Treat cells with either this compound or transfect with PKM2 siRNA as described previously.
-
After 48 hours, wash the cells and replace the medium with fresh, serum-free medium.
-
Incubate for a defined period (e.g., 6-24 hours).
-
Collect the cell culture medium and measure the lactate concentration using a colorimetric or fluorometric lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein content in the corresponding well. A twofold decrease in lactate production was observed with PKM2 knockdown in HCT116 cells.
Visualizing the Experimental Logic and Pathway
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
References
- 1. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
Safety Operating Guide
Personal protective equipment for handling PKM2 activator 3
Essential Safety and Handling Guide for PKM2 Activator 3
This document provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS 1346113-84-5). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The compound should be handled in a well-ventilated area.[1]
Table 1: Required Personal Protective Equipment
| Protection Type | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical impermeable gloves that have been inspected prior to use.[1] |
| Body Protection | A lab coat, and fire/flame resistant and impervious clothing should be worn.[1] |
| Respiratory | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
Handling and Storage
Proper handling and storage are critical to maintain the stability and activity of this compound.
Table 2: Handling and Storage Recommendations
| Condition | Specification |
| Handling | Handle in a well-ventilated place. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam. Avoid contact with skin and eyes. |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from foodstuff containers or incompatible materials. Protect from light. Do not freeze the reconstituted aliquots. |
| Stock Solutions | Following reconstitution, aliquot and freeze at -20°C. Stock solutions are stable for up to 6 months at -20°C. |
First-Aid Measures
In case of accidental exposure, immediate and appropriate first-aid measures should be taken.
Table 3: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor. |
Disposal Plan
Disposal of this compound and its containers must be done in a responsible and safe manner to avoid environmental contamination.
-
Chemical Disposal : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Environmental Precautions : Do not let the chemical enter drains. Discharge into the environment must be avoided.
-
Contaminated Packaging : Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.
Experimental Protocol: Cell-Based PKM2 Activation Assay
This protocol outlines a general procedure for treating cancer cells with this compound to assess its effects on cell metabolism and proliferation.
Objective: To determine the effect of this compound on cancer cell lines (e.g., A549).
Materials:
-
This compound
-
A549 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., BME + NEAA)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., trypan blue)
-
Incubator (37°C, 5% CO2)
-
Microplate reader (for viability assays)
Procedure:
-
Stock Solution Preparation :
-
Reconstitute the lyophilized this compound in DMSO to create a high-concentration stock solution.
-
Aliquot the stock solution into smaller volumes and store at -20°C for up to 6 months.
-
-
Cell Seeding :
-
Culture A549 cells in complete medium until they reach the desired confluence.
-
Trypsinize and count the cells.
-
Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays) at a predetermined density.
-
Allow the cells to adhere overnight in the incubator.
-
-
Treatment with this compound :
-
Prepare a working solution of this compound by diluting the stock solution in a complete culture medium to the desired final concentration (e.g., 500 nM for 24 hours to observe effects on serine biosynthesis).
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the activator).
-
-
Incubation :
-
Incubate the cells for the desired period (e.g., 24 to 72 hours).
-
-
Analysis :
-
Metabolite Analysis : To assess changes in metabolite levels, such as a decrease in serine biosynthesis, cells can be harvested and processed for mass spectrometry analysis.
-
Cell Viability/Proliferation : To measure the effect on cell growth, a viability assay (e.g., MTT, CellTiter-Glo) can be performed according to the manufacturer's instructions. For instance, a 56% cytostatic growth arrest in A549 cells was observed after 72 hours of treatment with 1 µM of a PKM2 activator in serine-depleted medium.
-
Table 4: Key Experimental Parameters for this compound
| Parameter | Value | Cell Line | Reference |
| AC₅₀ (in-vitro enzymatic assay) | 17 nM | N/A | |
| AC₅₀ (in-culture) | 45 nM | A549 | |
| Concentration for Serine Biosynthesis Inhibition | 500 nM for 24 hours | A549 | |
| Concentration for Cytostatic Growth Arrest | 1 µM for 72 hours (in serine-depleted medium) | A549 |
Visualizations
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
PKM2 Activation Signaling Pathway
Caption: Activation of PKM2 by an activator shifts the equilibrium to the active tetrameric state.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
